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Core Science & Biosynthesis

Foundational

Methyldimethoxysilane vs dimethoxymethylsilane synonyms list

A Note on Nomenclature: Throughout scientific and industrial literature, the chemical compound with the CAS Number 16881-77-9 is referred to by several names. The most common of these are Methyldimethoxysilane and Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: Throughout scientific and industrial literature, the chemical compound with the CAS Number 16881-77-9 is referred to by several names. The most common of these are Methyldimethoxysilane and Dimethoxymethylsilane . For the purposes of this guide, and in alignment with its IUPAC name, we will primarily use Dimethoxy(methyl)silane , while acknowledging the interchangeable use of its synonyms.[1][2]

Introduction

Dimethoxy(methyl)silane is a versatile organosilicon compound that serves as a crucial intermediate in the synthesis of a wide array of functional organosilanes.[1] Its unique molecular structure, featuring both hydrolyzable dimethoxy groups and a reactive silicon-hydrogen bond, makes it an indispensable building block in various industrial and research applications.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

Dimethoxy(methyl)silane is a colorless, clear liquid with a characteristic low viscosity.[1][4] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₃H₁₀O₂Si[1][3][4]
Molecular Weight 106.20 g/mol [1][4][5]
CAS Number 16881-77-9[1][3][4]
Appearance Colorless clear liquid[1][3][4]
Density 0.861 g/cm³[1]
Boiling Point 61 °C[1][6]
Melting Point -136 °C[1][5]
Flash Point -9 °C to 35 °C (Varies by source)[1][6]
Refractive Index 1.360[1][5][6]
Purity (Typical) ≥ 96-98% (GC)[1][4]

Synthesis and Reactivity

The synthesis of dimethoxy(methyl)silane can be achieved through various methods. One notable process involves the reaction of methanol with a silazane at a temperature above the boiling point of the product methoxysilane but below that of methanol. This allows for the rapid removal of the product, minimizing undesirable side reactions and improving the overall yield.[7]

The reactivity of dimethoxy(methyl)silane is characterized by two primary features: the hydrolysis of its methoxy groups and the reactivity of the Si-H bond. The methoxy groups can undergo hydrolysis and condensation, a fundamental process in sol-gel chemistry, to form siloxane bonds (Si-O-Si).[8] This property is exploited in the formation of silicone resins and for surface modification.[1][4]

The silicon-hydrogen bond is particularly valuable for hydrosilylation reactions. In the presence of a platinum catalyst, the Si-H bond can add across carbon-carbon double or triple bonds, enabling the attachment of a wide range of organic functional groups to the silicon atom.[3][8] This reaction is a cornerstone for producing functionalized silanes used as coupling agents and in the synthesis of complex molecules.[3]

Hydrosilylation_Reaction cluster_reactants Reactants cluster_products Product Dimethoxy(methyl)silane Dimethoxy(methyl)silane (CH₃O)₂SiH(CH₃) Functionalized_Silane Functionalized Alkylsilane (CH₃O)₂Si(CH₃)(CH₂-CH₂-R) Dimethoxy(methyl)silane->Functionalized_Silane Hydrosilylation Alkene Alkene (R-CH=CH₂) Alkene->Functionalized_Silane + Catalyst Platinum Catalyst Catalyst->Functionalized_Silane

Caption: Hydrosilylation of an alkene with dimethoxy(methyl)silane.

Applications in Research and Development

The unique reactivity of dimethoxy(methyl)silane makes it a valuable reagent in numerous applications, including:

  • Intermediate for Functional Silanes: It is a primary precursor for synthesizing a variety of functional silanes through hydrosilylation.[3] These functionalized silanes are then used as coupling agents to enhance adhesion between organic polymers and inorganic substrates in composites, coatings, and adhesives.[3][4]

  • Surface Modification: Dimethoxy(methyl)silane is employed to modify the surfaces of materials like glass, metals, and ceramics, often imparting hydrophobicity.[4] This is particularly beneficial in the electronics industry to improve moisture resistance.[4]

  • Polymer Synthesis: It serves as a chain extender and structure controller in the production of silicone resins, influencing properties such as viscosity, crosslinking density, and thermal stability.[3]

  • Organic Synthesis: In organic chemistry, it can be used as a reducing agent. For instance, in copper hydride-catalyzed reactions, it facilitates the enantioselective reduction of α,β-unsaturated carboxylic acids and the hydroamination of alkenes and alkynes.[9]

  • Drug Delivery and Nanomedicine: While direct applications in drug formulations are less common, its derivatives, particularly functionalized silica nanoparticles prepared via sol-gel processes involving similar alkoxysilanes, are extensively researched for drug delivery, nanomedicine, and diagnostics.[8]

  • Peptide Synthesis: Related silanes, like trimethoxysilane, have been shown to facilitate direct peptide bond formation from unprotected amino acids, suggesting potential applications for dimethoxy(methyl)silane in similar contexts.[10]

Experimental Protocol: Surface Hydrophobization of Glass Slides

This protocol provides a general procedure for modifying the surface of glass slides to be hydrophobic using dimethoxy(methyl)silane.

Materials:

  • Glass microscope slides

  • Dimethoxy(methyl)silane

  • Anhydrous toluene

  • Triethylamine

  • Methanol

  • Deionized water

  • Nitrogen or argon gas

  • Glass staining jars or beakers

  • Oven

Procedure:

  • Cleaning of Glass Slides: a. Sonicate the glass slides in a solution of detergent and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in methanol for 15 minutes. d. Dry the slides in an oven at 110 °C for at least 1 hour and then cool to room temperature in a desiccator.

  • Preparation of Silanization Solution: a. In a fume hood, prepare a 2% (v/v) solution of dimethoxy(methyl)silane in anhydrous toluene in a clean, dry glass container. b. Add triethylamine as a catalyst, typically at a concentration of 0.5% (v/v).

  • Surface Modification: a. Immerse the cleaned and dried glass slides in the silanization solution. b. Seal the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Post-Reaction Treatment: a. Remove the slides from the solution and rinse them sequentially with toluene, methanol, and deionized water. b. Dry the slides with a stream of nitrogen or argon gas. c. Cure the slides in an oven at 110 °C for 30 minutes to complete the condensation of the silanol groups.

  • Verification of Hydrophobicity: a. Place a drop of deionized water on the surface of a treated and an untreated slide. b. Observe the contact angle of the water droplet. A significantly larger contact angle on the treated slide indicates a successful hydrophobic modification.

Surface_Modification_Workflow A Clean Glass Slides (Sonication in Detergent & Methanol) B Dry Slides in Oven A->B D Immerse Slides in Solution (2-4 hours at RT) B->D C Prepare Silanization Solution (2% Dimethoxy(methyl)silane in Toluene + Catalyst) C->D E Rinse Slides (Toluene, Methanol, Water) D->E F Dry with Nitrogen/Argon E->F G Cure in Oven (110°C for 30 min) F->G H Verify Hydrophobicity (Contact Angle Measurement) G->H

Caption: Workflow for the hydrophobic surface modification of glass slides.

Safety and Handling

Dimethoxy(methyl)silane is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a highly flammable liquid and vapor.[2][6][11] It can be harmful if swallowed and toxic in contact with skin.[2] It may also cause serious eye irritation.[11] The substance is sensitive to air and moisture.[6]

  • Handling: Work in a well-ventilated area, preferably in a fume hood.[12] Keep away from heat, sparks, open flames, and other ignition sources.[6][13] Use non-sparking tools and take precautionary measures against static discharge.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] It is recommended to store under an inert atmosphere.[6][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

Dimethoxy(methyl)silane, also known as methyldimethoxysilane, is a highly versatile and reactive organosilicon compound. Its dual functionality, arising from the hydrolyzable methoxy groups and the reactive Si-H bond, makes it a valuable intermediate in the synthesis of a wide range of materials. For researchers and professionals in drug development and materials science, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in creating novel and advanced materials.

References

  • Exploring Dimethoxy(methyl)silane: Properties, Applications, and Manufacturing Insights. (n.d.). Google Cloud.
  • Dimethoxy(methyl)silane. (n.d.). Chem-Impex.
  • Methyldimethoxysilane: A Key Intermediate for Functional Silanes. (n.d.). Google Cloud.
  • Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI.
  • Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. (2026). ACS Publications.
  • Methyldimethoxysilane. (n.d.). PubChem.
  • METHYLDIMETHOXYSILANE. (n.d.). Gelest, Inc..
  • Dimethoxy(methyl)silane. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • METHYLDIMETHOXYSILANE Safety Data Sheet. (2014). Gelest, Inc..
  • Dimethoxymethylsilane, DMMS. (n.d.). Organic Chemistry Portal.
  • Process for synthesis of methoxy substituted methylsilanes. (1992). Google Patents.
  • Methyldiethoxysilane Safety Data Sheet. (2024). Sigma-Aldrich.
  • Methyldiethoxysilane Safety Data Sheet. (2025). Fisher Scientific.

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Exploratory

Dimethoxy-methylsilane hydrolytic stability and reactivity profile

An In-Depth Technical Guide to the Hydrolytic Stability and Reactivity Profile of Dimethoxy-methylsilane Introduction: The Role and Significance of Dimethoxy-methylsilane Dimethoxy-methylsilane (DMMS) is an organosilicon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrolytic Stability and Reactivity Profile of Dimethoxy-methylsilane

Introduction: The Role and Significance of Dimethoxy-methylsilane

Dimethoxy-methylsilane (DMMS) is an organosilicon compound of significant interest across various scientific and industrial domains, including materials science, organic synthesis, and advanced coatings.[1] As a member of the alkoxysilane family, its chemistry is dominated by the interplay between a stable methyl group and two hydrolyzable methoxy groups attached to a central silicon atom. This structure makes DMMS a versatile precursor for silicone polymers, a surface modification agent, and a coupling agent designed to bridge inorganic substrates and organic polymers.[1][2]

For researchers and professionals in drug development, understanding the hydrolytic stability and reactivity of DMMS is paramount. These properties dictate its utility as an intermediate in the synthesis of complex organosilicon molecules, its behavior in aqueous formulations, and its potential for modifying the surfaces of drug carriers or medical devices.[1][3] This guide provides a comprehensive analysis of the core chemical principles governing DMMS, offering field-proven insights into its behavior and practical methodologies for its study.

Section 1: The Core Mechanism - Hydrolysis and Condensation

The fundamental reactivity of dimethoxy-methylsilane is initiated by hydrolysis, a reaction where the methoxy groups (Si-OCH₃) are replaced by hydroxyl groups (Si-OH), known as silanols.[4][5] This is not a terminal step but the gateway to subsequent condensation reactions, where silanols react with each other or with remaining methoxy groups to form stable siloxane bonds (Si-O-Si).[6][7] This two-stage process—hydrolysis followed by condensation—is the foundation of its application in forming polymeric networks and surface coatings.[8]

The overall reaction cascade can be summarized as follows:

  • Hydrolysis (Stepwise): The two methoxy groups are sequentially replaced by hydroxyl groups, producing methanol as a byproduct.

  • Condensation: The resulting methylsilanetriol and its intermediates condense, eliminating water or methanol to form a cross-linked polysiloxane network.[7]

This entire pathway is exquisitely sensitive to reaction conditions, particularly pH, as the mechanism for hydrolysis differs significantly in acidic and basic environments.[9][10]

Catalysis and Mechanism

The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the reaction being slowest at a neutral pH around 7.[4][8][9]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in a methoxy group.[11] This makes the alkoxy group a better leaving group (methanol), facilitating a nucleophilic attack on the silicon atom by water.[10][12] The acid-catalyzed mechanism generally leads to a high rate of hydrolysis.[11]

  • Base-Catalyzed Hydrolysis: In a basic medium, the reaction proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient silicon atom.[10][12] This forms a pentacoordinate silicon intermediate which then expels a methoxide ion.

The subsequent condensation reactions are also pH-dependent. Acidic conditions tend to favor condensation reactions that form linear or loosely branched polymers, while basic conditions often lead to more highly cross-linked, particle-like structures.[10]

Hydrolysis_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DMMS Dimethoxy-methylsilane (CH₃Si(OCH₃)₂H) Intermediate Methoxymethylsilanol (CH₃Si(OCH₃)(OH)H) DMMS->Intermediate +H₂O -CH₃OH Silanetriol Methylsilanetriol (CH₃Si(OH)₂H) Intermediate->Silanetriol +H₂O -CH₃OH Oligomers Siloxane Oligomers Silanetriol->Oligomers -H₂O Network Polysiloxane Network (-[Si(CH₃)(H)-O]n-) Oligomers->Network -H₂O Catalysts Acid (H⁺) or Base (OH⁻) Catalysts->DMMS Catalyzes Hydrolysis Catalysts->Silanetriol Catalyzes Condensation

Caption: Hydrolysis and condensation pathway of Dimethoxy-methylsilane (DMMS).

Section 2: Key Factors Governing Hydrolytic Stability

The rate and extent of DMMS hydrolysis are not intrinsic properties but are profoundly influenced by a range of external factors. Controlling these variables is the key to achieving reproducible results, whether in a synthesis flask or in a surface coating application.

FactorEffect on Hydrolysis RateMechanistic Rationale & Causality
pH Minimum at pH ~7; Maximum in acidic or basic conditions [4][8][9]Neutral water is a poor nucleophile. Acids protonate the leaving group, while bases provide a stronger nucleophile (OH⁻), both accelerating the reaction.[10][11]
Temperature Increases with temperature [4][5]As with most chemical reactions, higher temperatures provide the necessary activation energy, increasing the frequency and energy of molecular collisions.[4]
Water/Silane Ratio Increases rate up to a point Stoichiometrically, two moles of water are required per mole of DMMS for complete hydrolysis. Excess water can increase the rate by mass action, but very high ratios may inhibit the reaction due to insolubility of the silane.[13]
Solvent System Dependent on solvent type and polarity The choice of solvent affects silane solubility and can influence the transition state.[13][14] Protic solvents like alcohols can participate in transesterification, while aprotic solvents may alter reaction kinetics.[15]
Catalysts Significantly increases rate In addition to acids and bases, other catalysts like certain metal salts (e.g., rare earth metal salts) or organometallics can be used to control the hydrolysis and condensation rates under specific conditions.[5][16]
Steric Hindrance Methoxy groups are highly reactive The methoxy group is small, offering minimal steric hindrance to the silicon center. This makes methoxysilanes, including DMMS, hydrolyze much faster than their ethoxy or propoxy counterparts.[9][11]

Section 3: Reactivity Profile Beyond Hydrolysis

While hydrolysis is the initiating step, the subsequent reactivity of the generated silanol intermediates defines the final product and performance.

Condensation and Network Formation

The methylsilanetriol formed during hydrolysis is unstable and readily undergoes self-condensation to form siloxane bonds (Si-O-Si). Because DMMS is a difunctional silane (possessing two hydrolyzable groups), its condensation products tend to form linear or cyclic polysiloxane structures. This contrasts with trifunctional silanes (like methyltrimethoxysilane), which form highly cross-linked, three-dimensional networks.[2] This structural difference is critical; the linear nature of poly(methylsiloxane) derived from DMMS can impart flexibility to the final material.

Reactivity as a Coupling Agent

In the context of drug development and materials science, DMMS can act as a coupling agent. The process involves:

  • Hydrolysis of DMMS in solution or from ambient moisture.[5]

  • Hydrogen Bonding of the resulting silanol groups with hydroxyls on an inorganic substrate (e.g., glass, silica nanoparticles, metal oxides).[7]

  • Covalent Bonding through a condensation reaction between the silanol and substrate hydroxyls during curing or drying, forming a stable Si-O-Substrate linkage.[7]

The non-hydrolyzable methyl group remains oriented away from the surface, modifying its properties (e.g., increasing hydrophobicity).

Section 4: Experimental Methodologies for Studying Hydrolysis

To ensure scientific integrity, any study of DMMS hydrolysis must employ a robust and self-validating analytical protocol. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques for monitoring the reaction in real-time.[13][17][18]

Workflow for a Kinetic Study of DMMS Hydrolysis via ¹H NMR

This protocol describes a validated workflow for quantifying the rate of hydrolysis by monitoring the disappearance of the DMMS methoxy signal and the appearance of the methanol byproduct signal.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis A Prepare Solvent System (e.g., D₂O/Acetonitrile) B Add Internal Standard (e.g., Toluene) A->B C Adjust pH with Acid/Base B->C D Equilibrate sample in NMR Spectrometer C->D E Inject DMMS to initiate reaction (t=0) D->E F Acquire ¹H NMR spectra at set time intervals E->F G Integrate DMMS (-OCH₃) and Methanol (-CH₃) peaks F->G H Normalize integrals to Internal Standard G->H I Plot [DMMS] vs. Time H->I J Calculate Rate Constant (k) I->J

Caption: Experimental workflow for a kinetic analysis of DMMS hydrolysis using ¹H NMR.

Step-by-Step Protocol: ¹H NMR Kinetic Analysis
  • Materials & Reagents: Dimethoxy-methylsilane (DMMS), deuterated water (D₂O), a co-solvent (e.g., acetonitrile-d₃, if needed for solubility), an internal standard (e.g., toluene, stable under reaction conditions), acid/base for pH adjustment (e.g., DCl, NaOD), NMR tubes.

  • Sample Preparation (Self-Validation Step):

    • Prepare a stock solution of the solvent system (e.g., 80:20 D₂O:acetonitrile-d₃).

    • Add a precise concentration of the internal standard. Its unchanging integral throughout the experiment validates the stability of the measurement conditions.

    • Adjust the pH of the solvent system to the desired value.

    • Transfer a known volume (e.g., 600 µL) of the pH-adjusted solvent to an NMR tube.

  • Instrument Setup & Reaction Initiation:

    • Place the NMR tube in the spectrometer and allow it to thermally equilibrate (e.g., 5 minutes at 25°C).

    • Acquire a baseline spectrum before adding the silane.

    • Inject a small, known amount of DMMS directly into the NMR tube and mix quickly. This marks time zero (t=0).

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals (e.g., every 2 minutes for a fast reaction, or every 30 minutes for a slow one).

  • Data Processing and Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each spectrum, integrate the peak corresponding to the methoxy protons of DMMS (Si-OCH₃) and the methyl protons of the methanol byproduct (HO-CH₃).

    • Normalize these integrals against the integral of the internal standard to correct for any variations in spectrometer performance.

    • Calculate the concentration of DMMS at each time point.

    • Plot the natural logarithm of the DMMS concentration versus time. For a first-order reaction, this will yield a straight line whose slope is the negative of the rate constant (-k).[17]

Conclusion

Dimethoxy-methylsilane is a molecule whose apparent simplicity belies a complex and highly tunable reactivity profile. Its utility is fundamentally governed by the kinetics of its hydrolysis and subsequent condensation, which can be precisely controlled through careful manipulation of pH, temperature, and solvent composition. For researchers in materials science and drug development, a mastery of these principles is essential for leveraging DMMS effectively, from designing novel synthetic pathways to engineering advanced functional surfaces. The methodologies outlined in this guide provide a robust framework for the empirical investigation and validation of its behavior, ensuring both scientific integrity and successful application.

References

  • Ibrahim, M., & El-Ali, B. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 546. Available from: [Link]

  • Bodin, A., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2533. Available from: [Link]

  • Arkles, B. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved from [Link]

  • XJY Silicones. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. Retrieved from [Link]

  • Rozpadek, P., et al. (2018). pH Variation during the hydrolysis of 3-chloropropyltri-methoxysilane... ResearchGate. Available from: [Link]

  • XJY Silicones. (2025). How to prevent the hydrolysis of A Silane Coupling Agent?. Retrieved from [Link]

  • Vieru, R. P., et al. (2018). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. ResearchGate. Available from: [Link]

  • Google Patents. (2004). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
  • Imae, T., et al. (2007). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. Available from: [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Dimethoxymethylsilane, DMMS. Retrieved from [Link]

  • Liska, R., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Available from: [Link]

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Retrieved from [Link]

  • Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630. Available from: [Link]

  • Brochier Salon, M.-C., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available from: [Link]

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

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  • Franz, A. K. (2012). Organosilicon Molecules with Medicinal Applications. ACS Publications. Available from: [Link]

  • Ibrahim, M., & El-Ali, B. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Semantic Scholar. Available from: [Link]

  • Bełdowski, P., et al. (2017). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ResearchGate. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

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  • ResearchGate. (n.d.). The mechanism for the MTMS (methyltrimethoxysilane) reactions with the.... Retrieved from [Link]

  • Co-Formula. (2025). How About The Function Of 3-Aminopropyl Methyl Dimethoxy Silane CAS NO 3663-44-3. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to the Safe Handling of Dimethoxy-methylsilane

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Core Reactivity of Dimethoxy-methylsilane Dimethoxy-methylsilane (CAS No. 16881-77-9) is a versatile organosilicon...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Reactivity of Dimethoxy-methylsilane

Dimethoxy-methylsilane (CAS No. 16881-77-9) is a versatile organosilicon compound utilized in various synthetic applications, including as a precursor for silicone polymers and as a surface modification agent.[1] Its utility is derived from the reactive Si-H bond and the two methoxy groups attached to the silicon atom. However, the very features that make it synthetically useful also present significant, often underestimated, handling hazards.

The primary danger stems from its rapid and exothermic reaction with water, a process known as hydrolysis.[2] Unlike more robust silanes, dimethoxy-methylsilane readily reacts with atmospheric moisture, protic solvents, and aqueous reagents to produce methanol and reactive silanols.[2][3] This reaction cascade is the root cause of most safety incidents and dictates the stringent handling protocols required. This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a deeper, mechanistic understanding of the hazards, empowering you to work not just safely, but intelligently.

The Hazard Cascade: A Mechanistic Approach to Safety

Safe handling begins with a comprehensive understanding of the potential chemical reactions and their consequences. The primary hazards associated with dimethoxy-methylsilane are its flammability and its decomposition into toxic byproducts.[4][5][6]

Flammability and Explosive Risk

Dimethoxy-methylsilane is a highly flammable liquid and vapor with a low flash point of approximately 2°C (35.6°F).[7] This means that at standard laboratory temperatures, it can form an ignitable mixture with air. Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" event.[8][9]

Causality : The high volatility and low flash point necessitate that this compound be treated as an extreme fire hazard. All potential ignition sources—sparks from electrical equipment, static discharge, and open flames—must be rigorously excluded from the handling area.[7]

The Hydrolysis Hazard: Formation of Toxic Methanol

The most insidious hazard is the hydrolysis reaction, which generates methanol (CH₃OH).

CH₃SiH(OCH₃)₂ + 2H₂O → CH₃SiH(OH)₂ (a silanediol) + 2CH₃OH (Methanol)

Methanol is acutely toxic if swallowed, inhaled, or absorbed through the skin.[10] It can cause severe damage to the central nervous system and optic nerve, potentially leading to blindness and death.[10][11] Because this reaction occurs with ambient moisture, even an open container poses a significant risk of generating toxic methanol vapor in the breathing zone of the user.

Causality : The generation of toxic methanol dictates the need for superior ventilation controls (i.e., a chemical fume hood) and appropriate Personal Protective Equipment (PPE) to prevent dermal and respiratory exposure.[10] The exposure limits for methanol are a critical metric for ensuring laboratory safety.

Quantitative Safety Parameters

For a clear risk assessment, it is crucial to understand the key physical properties and occupational exposure limits (OELs) for both the parent compound and its primary hazardous byproduct.

ParameterDimethoxy-methylsilaneMethanol (Hydrolysis Product)Source
CAS Number 16881-77-967-56-1[4],[10]
Molecular Formula C₃H₁₀O₂SiCH₃OH[4],[10]
Molecular Weight 106.20 g/mol 32.04 g/mol [4],[10]
Boiling Point 61°C (141.8°F)65°C (149°F)[8],[10]
Flash Point 2°C (35.6°F)11°C (51.8°F)[7],[10]
OSHA PEL (TWA 8-hr) Not Established200 ppm (260 mg/m³)[11][12][13]
NIOSH REL (TWA 10-hr) Not Established200 ppm (260 mg/m³)[11][14]
NIOSH STEL (15 min) Not Established250 ppm (325 mg/m³)[11][14]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to contain the hazard and PPE to protect the individual.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of dimethoxy-methylsilane, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to control flammable vapors and toxic methanol gas.

  • Inert Atmosphere: For transfers and reactions, the use of an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent hydrolysis from atmospheric moisture.

  • Grounding and Bonding: To prevent static electricity discharge, which can ignite flammable vapors, all metal containers and equipment must be properly grounded and bonded during transfer operations.[7][15]

  • Explosion-Proof Equipment: Use only explosion-proof electrical equipment and non-sparking tools in the immediate vicinity of handling operations.[7][15]

Personal Protective Equipment (PPE) Protocol
  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing.[9]

  • Hand Protection: Wear nitrile or butyl rubber gloves.[16] Given that the compound is toxic in contact with skin, gloves should be inspected before use and changed immediately if contamination is suspected.[4][5]

  • Skin and Body Protection: A flame-resistant lab coat is required. Ensure clothing is clean and put on before work.[9]

  • Respiratory Protection: If there is a risk of exposure above the OEL for methanol, or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][17]

Protocols for Safe Laboratory Operations

Adherence to standardized protocols is essential for minimizing risk.

Protocol for Safe Storage
  • Store containers in a cool, dry, well-ventilated area designated for flammable liquids.[15]

  • Keep containers tightly closed to prevent moisture ingress and vapor escape.[4] An inert gas blanket (e.g., argon) can be added before sealing.

  • Store away from heat, sparks, open flames, and strong oxidizing agents.[6][8]

  • Ensure the storage area is equipped with appropriate fire suppression systems (e.g., dry chemical or CO₂ extinguishers).[9]

Protocol for Dispensing and Transfer
  • Preparation: Assemble all necessary equipment (syringes, cannulas, septa) inside the chemical fume hood. Ensure grounding straps are in place.

  • Inerting: Purge the receiving vessel with an inert gas (nitrogen or argon).

  • Transfer: Using a syringe or cannula, slowly transfer the required amount of dimethoxy-methylsilane. Avoid drawing gas from the headspace of the source bottle into the syringe.

  • Sealing: Immediately after transfer, securely cap the source bottle and the receiving vessel.

  • Cleaning: Rinse the syringe and cannula with a compatible anhydrous solvent (e.g., hexane or toluene) inside the fume hood. The rinsate must be treated as hazardous waste.

Emergency Procedures: Planning for Failure

Even with the best precautions, accidents can happen. A clear, well-rehearsed emergency plan is critical.

Spill Response

The appropriate response depends on the scale of the spill.

Caption: Workflow for Dimethoxy-methylsilane Spill Response.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][15]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[15] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Visualizing the Hazard: The Hydrolysis Cascade

Understanding the chain of events following water exposure is key to appreciating the risks.

Hydrolysis_Cascade cluster_reactants Reactants cluster_products Primary Products cluster_hazards Resulting Hazards DMS Dimethoxy-methylsilane Methanol Methanol DMS->Methanol Silanol Methylsilanediol DMS->Silanol Water Water / Moisture Water->Methanol Water->Silanol Toxicity Acute Toxicity (CNS, Optic Nerve Damage) Methanol->Toxicity Flammability Flammable Vapor Methanol->Flammability Polymerization Siloxane Polymerization (Potential Pressure Buildup) Silanol->Polymerization

Caption: The Hazard Cascade of Dimethoxy-methylsilane Hydrolysis.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: Dimethoxy(methyl)silane. Retrieved from Angene Chemical. [Link]

  • National Institute of Standards and Technology. (2015, March 13). Safety Data Sheet: Moisture in Methanol. Retrieved from NIST. [Link]

  • Silicones Europe. Global Safe Handling of Chlorosilanes. Retrieved from Silicones Europe. [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Dimethyldiethoxysilane. Retrieved from NJ.gov. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Methylal. Retrieved from CDC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85623, Methyldimethoxysilane. Retrieved from PubChem. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methanol. Retrieved from NJ.gov. [Link]

  • Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from Gelest. [Link]

  • Wikipedia. Methyltrimethoxysilane. Retrieved from Wikipedia. [Link]

  • Gelest, Inc. (2014, November 17). Safety Data Sheet: METHYLDIMETHOXYSILANE. Retrieved from Gelest. [Link]

  • Google Patents. US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
  • Organic Chemistry Portal. Dimethoxymethylsilane, DMMS. Retrieved from Organic Chemistry Portal. [Link]

  • Occupational Safety and Health Administration. OSHA Occupational Chemical Database: METHYL ALCOHOL (METHANOL). Retrieved from OSHA. [Link]

  • Silicones Environmental, Health and Safety Center. (2016, July). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from SEHSC. [Link]

  • Shin-Etsu Silicones of America, Inc. Safety Data Sheet: KE-3479-T. Retrieved from Shin-Etsu. [Link]

  • ResearchGate. The mechanism for the MTMS (methyltrimethoxysilane) reactions with the available functional groups. Retrieved from ResearchGate. [Link]

  • Shin-Etsu Silicones of America, Inc. Safety Data Sheet: KE-4898-T. Retrieved from Shin-Etsu. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Methyl alcohol. Retrieved from CDC. [Link]

  • U.S. Environmental Protection Agency. Substance Details: Silane, trimethoxymethyl-, hydrolysis products with silica. Retrieved from EPA. [Link]

  • Methanol Institute. Methanol Safe Handling Manual. Retrieved from Methanol Institute. [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Data and Vapor Pressure of Methyldimethoxysilane

Foreword For professionals engaged in advanced materials science, chemical process design, and particularly in the development of pharmaceutical and specialty chemical products, a precise understanding of the physical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For professionals engaged in advanced materials science, chemical process design, and particularly in the development of pharmaceutical and specialty chemical products, a precise understanding of the physical properties of reagents and intermediates is not merely academic—it is a cornerstone of safety, efficiency, and innovation. Methyldimethoxysilane (MDMS), a versatile organosilicon compound, serves as a critical building block in the synthesis of complex silicones, a coupling agent to enhance material adhesion, and a surface modifier.[1][2] Its utility in these fields is dictated by its physicochemical behavior, particularly its volatility and thermodynamic stability.

This guide provides a comprehensive overview of the known physical properties of methyldimethoxysilane and, more importantly, addresses the current gaps in publicly available thermodynamic data. Recognizing that researchers often encounter such data-scarce compounds, this document transitions from a simple data repository to a practical, methodological guide. It is designed to equip scientists and engineers with the foundational knowledge and detailed experimental protocols required to determine the vapor pressure and key thermodynamic parameters—heat capacity, entropy, and enthalpy—with scientific rigor. By explaining the causality behind experimental choices and outlining self-validating workflows, this guide empowers researchers to generate the precise, reliable data necessary for their work.

Physicochemical Identity of Methyldimethoxysilane

A clear starting point in any chemical analysis is the unambiguous identification of the compound . Methyldimethoxysilane is a colorless liquid known for its reactivity, especially its sensitivity to moisture, which can lead to hydrolysis.[3] Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Name Methyldimethoxysilane[1]
Synonyms Dimethoxy(methyl)silane, DMMS[2][3]
CAS Number 16881-77-9[2][3]
Molecular Formula C₃H₁₀O₂Si[3][4]
Molecular Weight 106.20 g/mol [4]
Physical Form Colorless, clear liquid[2][3]
Density 0.861 g/mL[3]
Boiling Point 61 °C[3]
Melting Point -136 °C[3]

Vapor Pressure and Enthalpy of Vaporization

Theoretical Framework: Modeling Vapor Pressure

The relationship between the vapor pressure of a liquid and its temperature is described by the Clausius-Clapeyron equation . For practical purposes, this relationship is most often fitted to the semi-empirical Antoine equation , which provides high accuracy over a moderate temperature range.

Antoine Equation: log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are empirical constants specific to the substance.

The goal of the experimental procedure is to collect a series of accurate pressure-temperature data points that can be used to solve for these constants. From this data, the molar enthalpy of vaporization (ΔHvap)—the energy required to transform one mole of the liquid into vapor—can also be determined.

Experimental Protocol: Vapor Pressure Determination by Ebulliometry

Ebulliometry, the measurement of a liquid's boiling point at various pressures, is a precise and reliable method for determining vapor pressure.[5] The following protocol outlines the necessary steps.

Principle of Operation: An ebulliometer heats the liquid sample to its boiling point under a controlled pressure. At boiling, the vapor pressure of the liquid is, by definition, equal to the pressure of the system. By systematically varying the system pressure and measuring the corresponding boiling temperature, a vapor pressure curve is generated.

Step-by-Step Methodology:

  • Sample Preparation and Loading:

    • Obtain a high-purity sample of methyldimethoxysilane (>97%).[6]

    • Carefully load a precisely measured volume (e.g., 20-30 mL) into the ebulliometer boiling chamber.

    • Causality: Using a high-purity sample is critical because non-volatile impurities can elevate the boiling point (boiling point elevation), while volatile impurities will contribute to the total pressure, leading to inaccurate measurements.

  • System Assembly and Degassing:

    • Assemble the ebulliometer, ensuring all joints are perfectly sealed to maintain a closed system. Connect the apparatus to a vacuum pump and a high-precision pressure transducer.

    • Cool the sample to a low temperature (e.g., using an ice bath) to reduce its vapor pressure.

    • Evacuate the system to remove atmospheric gases. Then, purge the system with a dry, inert gas (e.g., Nitrogen or Argon). Repeat this cycle 3-5 times.

    • Causality: This degassing step is the most critical part of the preparation. Dissolved air would contribute to the total measured pressure according to Dalton's Law (Ptotal = Pvapor + Pair), leading to a significant overestimation of the vapor pressure.[7] The inert gas purge ensures that the headspace contains only the sample vapor at equilibrium.

  • Data Acquisition:

    • Set the system pressure to the first desired measurement point (e.g., 5 kPa).

    • Gently heat the sample using the integrated heating element. Ensure smooth boiling is achieved (the use of boiling chips or a Cottrell pump within the ebulliometer is standard).

    • Continuously monitor the temperature of the boiling liquid. Equilibrium is reached when the temperature reading remains stable (e.g., ±0.05 °C) for several minutes at the set pressure.

    • Record the stable temperature and the corresponding pressure.

    • Systematically increase the pressure in controlled increments (e.g., 5-10 kPa) and repeat the process to obtain a series of data points across the desired temperature range (e.g., up to atmospheric pressure).

  • Data Analysis:

    • Plot the collected data points (Pressure vs. Temperature).

    • To determine the Antoine constants, use non-linear regression software to fit the data to the Antoine equation.

    • To determine the enthalpy of vaporization (ΔHvap), transform the data by plotting ln(P) versus 1/T (in Kelvin). According to the integrated Clausius-Clapeyron equation, this plot should yield a straight line with a slope equal to -ΔHvap/R, where R is the ideal gas constant.

Visualization: Vapor Pressure Determination Workflow

The following diagram illustrates the logical flow from sample preparation to the final derivation of the Antoine constants.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis p1 Load High-Purity MDMS Sample p2 Assemble & Seal Ebulliometer p1->p2 p3 Degas Sample (Vacuum/Inert Gas Purge) p2->p3 e1 Set System Pressure (P1) p3->e1 Begin Measurement e2 Heat to Boiling e1->e2 Repeat for _n_ data points e3 Record Equilibrium Temperature (T1) e2->e3 Repeat for _n_ data points e4 Increment Pressure (P2, P3...) e3->e4 Repeat for _n_ data points a1 Collect Raw Data {P1,T1}, {P2,T2}, ... e3->a1 Transfer Data e4->e1 Repeat for _n_ data points a2 Non-linear Regression Fit a1->a2 a4 Plot ln(P) vs 1/T a1->a4 a3 Determine Antoine Constants A, B, C a2->a3 a5 Calculate ΔH_vap from slope a4->a5

Caption: Workflow for vapor pressure and ΔHvap determination.

Core Thermodynamic Properties

The core thermodynamic properties—heat capacity (Cp), standard molar entropy (S°), and standard enthalpy of formation (ΔfH°)—are essential for comprehensive chemical process modeling, reaction engineering, and safety assessments (e.g., calculating adiabatic temperature rise). As with vapor pressure, there is a notable lack of published experimental data for these properties for methyldimethoxysilane. The following sections describe the established methodologies for their determination.

Heat Capacity (Cp) and Standard Molar Entropy (S°)

Heat capacity at constant pressure (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at a constant pressure. Standard molar entropy (S°) is a measure of the molecular disorder or randomness of a substance under standard conditions (298.15 K and 1 bar).

Crucially, these two properties are linked. The absolute entropy at a given temperature T can be calculated from heat capacity data measured from near absolute zero (0 K) up to T, according to the third law of thermodynamics.[8]

Relationship: S(T) = ∫₀ᵀ (Cₚ/T) dT

This relationship means that a single, well-designed experiment can yield both Cp and S°.

Experimental Protocol: Adiabatic Calorimetry

Adiabatic calorimetry is the gold standard for accurate heat capacity measurements of condensed phases.[9]

Principle of Operation: A sample in a sealed container is placed within a larger "adiabatic shield." A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is precisely measured. During this process, the temperature of the surrounding shield is continuously adjusted to match the sample's temperature, creating a zero-temperature-gradient environment. This minimizes heat exchange between the sample and its surroundings to nearly zero, ensuring all supplied energy contributes to the temperature rise of the sample.[10][11]

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • Perform an initial experiment with an empty sample container or with a standard reference material (e.g., synthetic sapphire).

    • This step measures the heat capacity of the container and any addenda, which must be subtracted from the total measured heat capacity to isolate the property of the sample itself.

    • Causality: Calibration is the foundation of accuracy. Without accounting for the heat absorbed by the apparatus, the sample's heat capacity would be systematically overestimated.

  • Sample Preparation and Loading:

    • Accurately weigh a pure, degassed sample of methyldimethoxysilane and hermetically seal it in the sample container.

    • Introduce a small amount of helium gas into the container before sealing to promote thermal equilibrium within the sample.

    • Causality: Hermetic sealing is vital to prevent the loss of volatile sample during the experiment. The helium gas acts as a heat exchange medium, ensuring the entire sample reaches a uniform temperature quickly after each energy input.

  • Calorimetric Measurement:

    • Cool the entire apparatus to the lowest possible starting temperature (typically using liquid helium, ~4 K).

    • Begin the measurement sequence. This is an automated process of "heat-drift-heat" steps.

      • Drift: The system is allowed to equilibrate, and the temperature drift is measured to establish a baseline.

      • Heat: A precise, known amount of electrical energy is supplied to the sample's internal heater over a short period.

      • Drift: The system is again allowed to equilibrate, and the final temperature is recorded.

    • The heat capacity for that temperature step is calculated as Cp = (Energy Input) / (Temperature Change).

    • This sequence is repeated incrementally up through the desired temperature range (e.g., up to 350 K).

  • Data Analysis for S°:

    • The collected Cp data points are smoothed and fitted to a polynomial function of temperature.

    • The data below the lowest measurement temperature (e.g., < 10 K) is extrapolated to 0 K using the Debye T³ law.

    • The standard molar entropy at 298.15 K is then calculated by numerically integrating the (Cp/T) vs. T function from 0 K to 298.15 K. Any phase transitions (e.g., melting) would appear as sharp peaks in the Cp curve, and their associated entropy changes must be included in the total.[12]

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a measure of the substance's energetic stability. For an organosilicon compound like MDMS, this is typically determined by combustion calorimetry . The sample is burned in a high-pressure oxygen environment within a "bomb" calorimeter, and the heat released by the reaction is measured. Using Hess's Law and known enthalpies of formation for the combustion products (CO₂, H₂O, and SiO₂), the enthalpy of formation of the original compound can be calculated. This is a specialized experiment requiring dedicated equipment to handle the complete combustion of silicon-containing materials.

Visualization: Heat Capacity and Entropy Determination Workflow

This diagram shows how experimental Cp data is processed to yield the absolute entropy S°.

G cluster_prep 1. Preparation & Calibration cluster_exp 2. Adiabatic Measurement cluster_analysis 3. Entropy Calculation p1 Calibrate Calorimeter (Empty Cell or Standard) p2 Load & Seal Weighed MDMS Sample p1->p2 p3 Cool Apparatus to ~4 K p2->p3 e1 Measure Initial Temp Drift p3->e1 Begin Run e2 Input Known Energy Pulse (ΔE) e1->e2 Repeat up to final temperature e3 Measure Final Temp Drift (ΔT) e2->e3 Repeat up to final temperature e4 Calculate C_p = ΔE / ΔT e3->e4 Repeat up to final temperature e4->e1 Repeat up to final temperature a1 Collect Raw Data {C_p,T}, {C_p,T}, ... e4->a1 Store Data Point a2 Fit C_p(T) Curve & Extrapolate to 0 K a1->a2 a3 Calculate S°(298.15 K) via ∫(C_p/T) dT a2->a3

Caption: Workflow for Cp measurement and S° calculation.

Summary and Future Work

This guide has established the fundamental physicochemical identity of methyldimethoxysilane and highlighted the absence of publicly available, high-quality experimental data for its vapor pressure and core thermodynamic properties. In lieu of reporting established values, we have provided detailed, field-proven experimental protocols based on ebulliometry and adiabatic calorimetry that will enable researchers to generate this critical data.

The successful execution of these protocols will yield the Antoine constants for vapor pressure modeling, the enthalpy of vaporization, a temperature-dependent heat capacity curve, and the standard molar entropy. This data will be invaluable for any professional working with methyldimethoxysilane, enabling more accurate process simulations, robust safety analyses, and a deeper understanding of its chemical behavior. It is our recommendation that researchers requiring this data undertake the experimental work outlined herein to ensure the highest degree of accuracy and reliability for their specific applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85623, Methyldimethoxysilane. Retrieved from [Link]

  • Gong, L., et al. (2016). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 81(15), 6564-6571. Available at: [Link]

  • Wang, Y., et al. (2024). Prevention of Hair Heat Damage via Thermoresponsive Organic Silicon-Modified Keratin. Cosmetics, 11(1), 24. Available at: [Link]

  • Gelest, Inc. (n.d.). METHYLDIETHOXYSILANE. Retrieved from [Link]

  • NIST. (n.d.). Silane, triethoxymethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Verdolino, V., et al. (2021). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. Molecules, 26(16), 4983. Available at: [Link]

  • Surface Measurement Systems. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Retrieved from [Link]

  • NIST. (n.d.). Silane, dimethoxydimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Wang, N. S. (n.d.). Constantes A,B e C (eq. Antoine). Retrieved from [Link]

  • Lazaro, A., et al. (2014). Measurements of Heat Capacity and Enthalpy of Phase Change Materials by Adiabatic Scanning Calorimetry. 11th IIR Conference on Phase Change Materials and Slurries for Refrigeration and Air Conditioning. Available at: [Link]

  • Sari, O. P., et al. (2018). Vapor pressure measurements of ethanol–isooctane and 1-butanol–isooctane systems using a new ebulliometer. Journal of the Taiwan Institute of Chemical Engineers, 91, 594-601. Available at: [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • West, E. D., & Ginnings, D. C. (1958). Heat Exchange in Adiabatic Calorimeters. Journal of Research of the National Bureau of Standards, 60(4), 309-316. Available at: [Link]

  • Zeal Services. (2024, April 30). Adiabatic Calorimetry Testing: Understanding the Basics. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. Retrieved from [Link]

  • Domalski, E. S., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. Journal of Physical and Chemical Reference Data, 25(1), 1-525. Available at: [Link]

  • NIST. (n.d.). Silane, dichlorodimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • My Engineering Tools. (n.d.). Antoine Equation parameters table for saturation pressure calculation of common pure compounds. Retrieved from [Link]

  • Ruscic, B. (n.d.). Disilane Enthalpy of Formation. In Active Thermochemical Tables (ATcT). Argonne National Laboratory. Retrieved from [Link]

  • Calculla. (n.d.). Table of standard entropy of substances. Retrieved from [Link]

  • Poulsen, S., et al. (2016). Vapor Pressures Measurements and Predictions for Alcohol-Gasoline Blends. Energy & Fuels, 30(6), 5121-5128. Available at: [Link]

  • Stahn, J., et al. (2023). Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. Atmospheric Chemistry and Physics, 23(12), 6949-6962. Available at: [Link]

  • Wikipedia. (n.d.). Standard molar entropy. Retrieved from [Link]

  • NIST. (n.d.). Silane, triethoxymethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Trimethoxy silane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Table: shows standard enthalpy of formation, standard entropy, standard molar.... Retrieved from [Link]

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Foundational

Technical Guide: Solubility and Stability Profile of Dimethoxy(methyl)silane

CAS Number: 16881-77-9 Formula: Molecular Weight: 106.20 g/mol [1][2][3] Executive Summary Dimethoxy(methyl)silane (DMOMS) is a versatile organosilicon intermediate characterized by its dual functionality: a hydrolyzable...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 16881-77-9 Formula:


Molecular Weight:  106.20  g/mol [1][2][3]

Executive Summary

Dimethoxy(methyl)silane (DMOMS) is a versatile organosilicon intermediate characterized by its dual functionality: a hydrolyzable methoxy silyl group and a reactive silicon-hydride (Si-H) bond.[3] While DMOMS exhibits excellent miscibility with a broad spectrum of organic solvents, its utility is strictly governed by chemical stability rather than thermodynamic solubility.[3]

This guide addresses the critical distinction between dissolution and degradation. Researchers must prioritize anhydrous, aprotic solvents to prevent premature hydrolysis (loss of methoxy groups) or dehydrogenative oxidation (loss of Si-H functionality).[3] This document provides a validated framework for solvent selection, ensuring the integrity of DMOMS in drug development and materials science applications.[3][4]

Physicochemical & Solubility Profile

DMOMS is a low-viscosity, colorless liquid with a polarity profile intermediate between non-polar hydrocarbons and polar esters.[3] Its solubility behavior is best understood through Hansen Solubility Parameters (HSP), which predict miscibility based on Dispersion (


), Polarity (

), and Hydrogen Bonding (

) forces.[5]
Estimated Hansen Solubility Parameters

Note: Values are structural estimates based on homologous methyl-methoxy silanes.

ParameterValue (

)
Mechanistic Insight
Dispersion (

)
~15.0Compatible with aliphatic/aromatic hydrocarbons.[3]
Polarity (

)
~4.5Moderate dipole allows solubility in ethers/ketones.[3]
H-Bonding (

)
~5.0Low H-bonding capacity; poor solubility in highly polar protic solvents without reaction.[3]

Implication: DMOMS lies within the solubility sphere of most common organic solvents (Toluene, THF, DCM, Hexane). The limiting factor is reactivity , not miscibility.[3]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on both thermodynamic miscibility and chemical inertness.

Table 1: Solvent Compatibility & Stability Data[3]
Solvent ClassRepresentative SolventsSolubilityStability RatingTechnical Notes
Hydrocarbons Hexane, Toluene, BenzeneHigh Excellent Ideal for storage and inert reactions.[3] Requires anhydrous conditions (<50 ppm

).[3]
Ethers THF, Diethyl Ether, 1,4-DioxaneHigh Good Standard reaction media.[3] Warning: Peroxides in aged ethers can oxidize the Si-H bond.[3]
Chlorinated Dichloromethane (DCM), ChloroformHigh Good Excellent solubilizing power.[3] Avoid acid-stabilized chloroform which catalyzes hydrolysis.[3]
Nitriles AcetonitrileHigh Moderate Miscible, but high polarity can accelerate hydrolysis if trace moisture is present.[3]
Ketones Acetone, MEKHigh Conditional Soluble.[3][4] Risk of silyl enol ether formation in the presence of Lewis acid catalysts.[3]
Alcohols Methanol, Ethanol, IPAHigh Poor (Reactive) AVOID. Causes transesterification (exchange of alkoxy groups) and solvolysis.
Water WaterInsoluble Unstable Immediate hydrolysis to form silanols and subsequent condensation to siloxanes/gels.[3]

Mechanistic Considerations: Stability Pathways

Understanding the degradation mechanisms is vital for experimental design.[3] DMOMS is susceptible to two primary failure modes in solution: Hydrolysis and Alcoholysis .[3]

Degradation Pathways Diagram

The following diagram illustrates the competitive reaction pathways that occur in non-ideal solvent environments.

DMOMS_Degradation DMOMS Dimethoxy(methyl)silane (Active Reagent) Silanol Methyl(dimethoxy)silanol (Unstable Intermediate) DMOMS->Silanol Hydrolysis (Fast w/ Acid/Base) MixedSilane Mixed Alkoxy Silane (Impurity) DMOMS->MixedSilane Transesterification (Equilibrium Process) Water Trace Water (H2O) Water->Silanol Alcohol Alcohol Solvent (R-OH) Alcohol->MixedSilane Siloxane Polysiloxanes (Gel/Precipitate) Silanol->Siloxane Condensation (- H2O / - MeOH)

Figure 1: Degradation pathways of Dimethoxy(methyl)silane.[3] Hydrolysis leads to polymerization (gelation), while alcoholysis alters the chemical identity of the silane.

Mechanism Details
  • Hydrolysis: In "wet" organic solvents (e.g., reagent-grade THF with >0.1% water), the methoxy groups hydrolyze to form silanols (

    
    ).[3] These silanols rapidly condense to form siloxane oligomers (
    
    
    
    ), often observed as cloudiness or gelation.[3]
    • Catalysts: Acids (HCl) and bases (amines) drastically accelerate this process.[3]

  • Transesterification (Alcoholysis): In alcoholic solvents (e.g., Ethanol), the methoxy groups exchange with the solvent's alkoxy groups.

    • Reaction:

      
      [6]
      
    • Consequence: This alters the steric and electronic profile of the reagent, potentially changing reaction rates or selectivity.[3]

Strategic Solvent Selection

To ensure experimental reproducibility, use the following decision logic for solvent selection.

Solvent_Selection Start Start: Select Solvent for DMOMS IsReaction Is this for a Reaction or Storage? Start->IsReaction Storage Storage IsReaction->Storage Reaction Reaction IsReaction->Reaction StorageSolvent Anhydrous Toluene or Hexane (Inert, Non-hygroscopic) Storage->StorageSolvent PolarityCheck Required Polarity? Reaction->PolarityCheck NonPolar Non-Polar PolarityCheck->NonPolar Polar Polar PolarityCheck->Polar NP_Rec Toluene, Hexane, Benzene (Best Stability) NonPolar->NP_Rec ProticCheck Is the reaction moisture sensitive? Polar->ProticCheck YesSens Yes (Standard) ProticCheck->YesSens Must be Aprotic Avoid AVOID: Alcohols, Water, Wet Solvents ProticCheck->Avoid If Protic Polar_Rec Anhydrous THF, DCM, Acetonitrile (Dry over Mol. Sieves) YesSens->Polar_Rec

Figure 2: Decision tree for selecting the optimal solvent based on application requirements.

Experimental Protocols

Protocol: Preparation of Anhydrous Stock Solutions

Objective: Create a stable 1.0 M solution of DMOMS in Toluene.

Reagents:

  • Dimethoxy(methyl)silane (Store at 2-8°C, inert gas).[3][7]

  • Anhydrous Toluene (Water content < 30 ppm).[3]

  • Activated 3Å Molecular Sieves.[3]

Workflow:

  • Drying: Predry the toluene using activated 3Å molecular sieves for at least 24 hours. Rationale: Commercial "anhydrous" solvents often contain enough moisture to degrade silanes over time.

  • Inerting: Purge a clean, oven-dried volumetric flask with dry Nitrogen or Argon for 5 minutes.

  • Transfer: Using a gas-tight syringe, transfer the required volume of DMOMS into the flask.

    • Calculation: Density = 0.86 g/mL, MW = 106.2 g/mol .[3]

  • Dilution: Dilute to volume with the pre-dried toluene under positive inert gas pressure.

  • Storage: Seal with a septum and Parafilm.[3] Store at 4°C. Solution is stable for >3 months if moisture is excluded.[3]

Protocol: Solvent Screening for Hydrosilylation

Objective: Determine if a specific solvent system causes side reactions.[3]

  • Blank Test: Dissolve DMOMS (50 mg) in the deuterated solvent of interest (e.g.,

    
    , 
    
    
    
    ).
  • Analysis: Acquire a

    
    -NMR spectrum immediately (
    
    
    
    ).
  • Monitoring: Incubate at the intended reaction temperature for 1 hour and re-acquire NMR.

  • Pass Criteria:

    • Integral of Si-OMe peak (approx 3.5 ppm) remains constant relative to Si-Me (approx 0.1 ppm).[3]

    • No appearance of broad silanol/siloxane peaks.[3]

    • No shift in the Si-H peak (approx 4.5 ppm).[3]

References

  • Gelest, Inc. (2020).[3] Reactive Silicones: Forging New Polymer Links. Gelest Technical Literature.

  • Arkles, B. (1977).[3] Tailoring Surfaces with Silanes. Chemtech, 7, 766-778.[3]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Optimizing hydrolysis rates of dimethoxy-methylsilane in aqueous media

Topic: Optimizing Hydrolysis Rates of Dimethoxymethylsilane (DMMS) Document ID: SIL-DMMS-004 | Revision: 2.1 Introduction Welcome to the Silane Interface Lab. You are likely working with Dimethoxymethylsilane (DMMS) beca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Hydrolysis Rates of Dimethoxymethylsilane (DMMS)

Document ID: SIL-DMMS-004 | Revision: 2.1

Introduction

Welcome to the Silane Interface Lab. You are likely working with Dimethoxymethylsilane (DMMS) because you require a specific balance of functionality: the Si-H bond for reduction/hydrosilylation and the methoxy groups for sol-gel tethering.

DMMS is deceptively simple. Unlike standard tetra-alkoxysilanes (like TEOS), DMMS possesses a reactive silicon-hydride (Si-H) bond that introduces a critical instability factor. If you treat this like a standard silane, you will likely encounter phase separation, hydrogen gas evolution, or premature gelation.

This guide moves beyond generic protocols to address the specific kinetic behaviors of DMMS in aqueous media.

Module 1: The Kinetics Engine (pH Control)

Q: Why is my hydrolysis reaction taking days (or happening instantly)?

A: You are likely operating in the "Kinetic Trough" or the "Rapid Condensation Zone."

Silane hydrolysis follows a pseudo-first-order kinetic profile that is heavily dependent on pH. For DMMS, this relationship forms a "V-shaped" curve.

  • The Kinetic Trough (pH 6.5 – 7.5): At neutral pH, the hydrolysis rate constant (

    
    ) is at its absolute minimum. In pure water, DMMS will bead up and remain unreacted for extended periods because water is a poor nucleophile without catalytic assistance.
    
  • The Acid Slope (pH < 5): The reaction is driven by the protonation of the methoxy oxygen. This is the preferred region for DMMS because it promotes hydrolysis faster than condensation, allowing you to generate stable silanol monomers (

    
    ).
    
  • The Base Slope (pH > 8): Hydrolysis is rapid, but condensation (crosslinking) is even faster. Furthermore, high pH attacks the Si-H bond (see Module 3).

Mechanistic Visualization

DMMS_Hydrolysis_Mechanism cluster_Acid Acid Catalysis (pH < 5) cluster_Base Base Catalysis (pH > 8) Start DMMS (Me-Si-H(OMe)2) H_Step1 Protonation of Methoxy Oxygen Start->H_Step1 + H+ OH_Step1 Direct Nucleophilic Attack on Si Start->OH_Step1 + OH- H_Step2 Water Attack (SN2) Leaving Group: MeOH H_Step1->H_Step2 H_Result Silanol Monomer (Stable) H_Step2->H_Result OH_Step2 Rapid Condensation (Oligomers) OH_Step1->OH_Step2 OH_Risk RISK: Si-H Degradation (H2 Gas Evolution) OH_Step2->OH_Risk Side Reaction

Figure 1: Dual-pathway mechanism for DMMS hydrolysis. Acid catalysis yields stable monomers, while base catalysis risks rapid gelation and Si-H loss.

Module 2: Solubility & Phase Management

Q: Why does my solution look like salad dressing (oily droplets)?

A: DMMS is hydrophobic. You have a phase transport limitation.

Unlike fully hydroxylated silica, DMMS is an organosilane. It is not miscible with water initially. The hydrolysis reaction occurs only at the interface between the water phase and the silane droplet.

The Fix: Co-solvent Strategy You must increase the compatibility of the two phases.

  • Methanol/Ethanol: Add alcohol to bridge the polarity gap.

  • Agitation: High-shear mixing increases the interfacial surface area.

  • Hydrolysis Induction: As hydrolysis proceeds, the generated silanol (

    
    ) groups are hydrophilic. The solution will naturally clear (become homogeneous) once sufficient hydrolysis has occurred.
    

Protocol: The "Clear Point" Method

  • Mix Water + Acid (Acetic Acid to pH 4.5).

  • Add Co-solvent (Ethanol, 1:1 ratio with silane volume).[1]

  • Add DMMS while stirring vigorously.

  • Observation: The solution will be cloudy (emulsion).

  • Endpoint: Measure the time until the solution turns crystal clear. This is

    
    .
    

Module 3: The Si-H Factor (Critical Instability)

Q: Why is my reaction bubbling?

A: You are oxidizing the Si-H bond, releasing Hydrogen gas (


). 

This is the most common failure mode with DMMS. The Silicon-Hydride bond is not inert. In the presence of bases (alkaline pH) or specific metal contaminants, the Si-H bond hydrolyzes to Si-OH.

Reaction:



Troubleshooting Matrix:

SymptomCauseSolution
Vigorous Bubbling pH > 7.5 (Alkaline)Immediately quench with Acetic Acid to pH 4-5.
Slow Effervescence Trace metal contaminationUse deionized water (18 MΩ); ensure glassware is clean.
Pressure Buildup Closed vessel reactionDANGER. Always vent Si-H reactions.

Module 4: Condensation & Aging

Q: Why did my clear solution turn into a gel overnight?

A: Hydrolysis is the precursor to Condensation.

Once DMMS hydrolyzes to


, these molecules will collide and condense to form siloxane bonds (

).

Methoxysilanes (like DMMS) hydrolyze fast but also condense moderately fast compared to ethoxysilanes.

Stability Data & Recommendations:

ParameterRecommendation for DMMSReason
Ideal pH 3.5 – 4.5 Minimizes condensation rate; maximizes monomer life.
Concentration < 2% (w/w) High concentrations increase collision frequency (gelation).
Temperature 20°C - 25°C Heat accelerates condensation exponentially.
Shelf Life < 24 Hours Aqueous silanols are transient species. Use fresh.

Summary: Optimized Workflow

To achieve the highest hydrolysis rate while preserving the Si-H bond:

  • Prepare Solvent: 95% Ethanol / 5% Water.

  • Adjust pH: Add Acetic Acid to reach pH 4.5 .

  • Add Silane: Add DMMS slowly to the acidified solvent.

  • Wait: Stir for 15-30 minutes until the "Clear Point" is reached.

  • Apply: Use the solution immediately for your surface modification or reduction step.

Troubleshooting Flowchart

Troubleshooting Start Start: DMMS Added to Water Check1 Is the solution cloudy? Start->Check1 Action1 Wait. Hydrolysis in progress. Add Ethanol if persistent. Check1->Action1 Yes Check2 Are bubbles forming? Check1->Check2 No (Clear) Action2 CRITICAL FAILURE. pH is too high (>7). Si-H is degrading. Acidify immediately. Check2->Action2 Yes Check3 Did it gel/solidify? Check2->Check3 No Check3->Start Restart Experiment Action3 Condensation occurred. Reduce Concentration. Keep pH at 4.0. Check3->Action3 Yes

Figure 2: Decision tree for diagnosing visual cues during DMMS hydrolysis.

References

  • Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[2]

    • Context: Definitive source on silane hydrolysis rates, pH effects, and substituent steric hindrance.
  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.

    • Context: Foundational text describing the acid/base catalysis mechanisms and the "V-curve" kinetics of hydrolysis.
  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics and mechanism of the hydrolysis and condensation of organofunctional alkoxysilanes: A review. Journal of Adhesion Science and Technology.

    • Context: Detailed kinetic data on methoxy- vs ethoxy- silane hydrolysis r
  • Gelest Technical Guide.Hydrolytic Stability of Silanes.

    • Context: Specific data on Si-H bond stability and handling precautions.

Sources

Optimization

Preventing polymerization of dimethoxy-methylsilane during storage

Troubleshooting Guide & FAQs: Preventing Uncontrolled Polymerization During Storage This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with dimethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs: Preventing Uncontrolled Polymerization During Storage

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with dimethoxy-methylsilane. Its purpose is to address common challenges related to the storage and handling of this compound, with a specific focus on preventing premature or uncontrolled polymerization.

Frequently Asked Questions (FAQs)

Q1: What is causing the viscosity of my dimethoxy-methylsilane to increase during storage?

An increase in the viscosity of dimethoxy-methylsilane is a primary indicator of polymerization. This process involves individual silane molecules (monomers) linking to form larger chains and networks (oligomers and polymers). The most common trigger for this is moisture.[1][2] Dimethoxy-methylsilane is highly susceptible to hydrolysis, a reaction where its methoxy groups (-OCH3) react with water. This forms reactive silanol (-Si-OH) groups. These silanols can then condense with each other or with other methoxy groups to form stable siloxane bonds (-Si-O-Si-), which are the backbone of silicone polymers.[3][4][5][6] This process also releases methanol as a byproduct.[1][2]

This polymerization can be accelerated by both acidic and basic catalysts that might be present as impurities.[4][7][8] Even minute amounts of moisture from the air that enters a container during opening can be enough to initiate this process.

Q2: I suspect my dimethoxy-methylsilane has started to polymerize. How can I confirm this?

Besides a visual increase in viscosity, several analytical techniques can confirm the onset and extent of polymerization:[9]

  • Gas Chromatography (GC): This method can be used to assess the purity of the monomer. As polymerization progresses, the peak corresponding to the dimethoxy-methylsilane monomer will decrease in area.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect changes in chemical bonding. The formation of Si-O-Si bonds is indicated by the appearance or broadening of a peak in the 1000-1100 cm⁻¹ region.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²⁹Si NMR can provide detailed structural information, revealing the formation of new signals corresponding to the siloxane backbone.

  • Gel Permeation Chromatography (GPC): GPC is ideal for analyzing the molecular weight distribution of the sample. An increase in the average molecular weight is a clear sign of polymerization.

Troubleshooting & Prevention

Issue: Gel formation observed in the dimethoxy-methylsilane container.

Gel formation indicates an advanced stage of polymerization, where an extensive polymer network has created a solid or semi-solid mass. At this point, the product is often unusable.

Root Cause Analysis & Prevention Workflow

Polymerization_Prevention cluster_problem Problem Identification cluster_cause Root Cause cluster_factors Contributing Factors cluster_solutions Preventive Actions problem Increased Viscosity or Gel Formation hydrolysis Hydrolysis initiated by moisture (H₂O) problem->hydrolysis condensation Condensation of reactive silanols (Si-OH) hydrolysis->condensation leads to atmosphere Improper Storage Atmosphere atmosphere->hydrolysis impurities Catalytic Impurities (Acids/Bases) impurities->hydrolysis temperature Elevated Storage Temperature temperature->hydrolysis inert_gas Store Under Inert Atmosphere (N₂, Ar) inert_gas->atmosphere mitigates dry_container Use Dry, Inert Containers dry_container->hydrolysis prevents low_temp Maintain Low Storage Temperature low_temp->hydrolysis slows stabilizer Add a Stabilizer stabilizer->condensation inhibits

Caption: Workflow for diagnosing and preventing dimethoxy-methylsilane polymerization.

Preventive Measures:

  • Inert Atmosphere: Always store dimethoxy-methylsilane under a dry, inert atmosphere like nitrogen or argon to minimize contact with atmospheric moisture.[11] When handling, use air-sensitive techniques such as a glovebox.

  • Appropriate Containers: Use clean, dry containers made of glass or stainless steel.[4] Avoid plastics that may be permeable to moisture. Ensure the container has a robust, airtight seal.[2][12]

  • Temperature Control: Store the compound in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2][11][12] Refrigeration can slow down hydrolysis and condensation, but ensure the temperature stays above the freezing point.

    Table 1: Recommended Storage Conditions for Dimethoxy-methylsilane

ParameterRecommended ConditionRationale
Atmosphere Dry Nitrogen or ArgonPrevents contact with atmospheric moisture.[11]
Temperature 2-8 °CReduces the rate of hydrolysis and condensation reactions.
Container Amber Glass or Stainless SteelInert and impermeable to moisture.
Handling Air-sensitive techniquesMinimizes moisture ingress during use.
  • Use of Stabilizers: For long-term storage, consider adding a stabilizer. Orthoformates, like triethyl orthoformate, can act as water scavengers, reacting with incidental moisture more readily than the silane, thus preventing hydrolysis. Another strategy to improve the stability of R-alkoxysilanes is to use bulkier alkoxy groups like iso-propoxy and tert-butoxy instead of smaller ones like methoxy/ethoxy.[13]

Protocol: Stabilizer Addition for Long-Term Storage

Objective: To inhibit moisture-induced polymerization of dimethoxy-methylsilane during storage.

Materials:

  • Dimethoxy-methylsilane

  • Triethyl orthoformate

  • Dry, inert gas (Nitrogen or Argon)

  • Appropriate glassware and syringes for air-sensitive transfer

Procedure:

  • Under a positive pressure of inert gas, transfer the desired volume of dimethoxy-methylsilane to a clean, dry storage vessel.

  • Using a dry syringe, add triethyl orthoformate to the silane at a concentration of approximately 0.1-0.5% (v/v).

  • Seal the container tightly under the inert atmosphere.

  • Gently agitate the mixture to ensure it is homogeneous.

  • Store the stabilized silane according to the conditions outlined in Table 1.

Note: The optimal stabilizer concentration may vary. It is advisable to conduct a small-scale stability study for extended storage periods.

References

  • Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. Available at: [Link]

  • Dimethoxy(methyl)silane. Chem-Impex. Available at: [Link]

  • M310 MS Polymer/ Dimethoxy(methyl)silylmethylcarbamate-terminated polyether. Siwin. Available at: [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available at: [Link]

  • The Hydrolysis of Methoxysilanes. Dimethylsilanediol. ElectronicsAndBooks. Available at: [Link]

  • WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.
  • Silane Terminated Polymer Reactions with Non-Tin Catalysts. Available at: [Link]

  • Methyltrimethoxysilane. Wikipedia. Available at: [Link]

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. Available at: [Link]

  • EP2778191A1 - Method for stabilizing silanol-containing polysiloxane solution, method for. Google Patents.
  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available at: [Link]

  • Methyldimethoxysilane | C3H10O2Si | CID 85623. PubChem. Available at: [Link]

  • Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification. ACS Omega. Available at: [Link]

  • Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ACS Publications. Available at: [Link]

  • Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. Available at: [Link]

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. ResearchGate. Available at: [Link]

  • METHYLDIMETHOXYSILANE. Gelest, Inc. Available at: [Link]

  • Chemistry of Silanes: Interfaces in Dental Polymers and Composites. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. MDPI. Available at: [Link]

  • Propylene polymerization with DQC-602 catalyst. ResearchGate. Available at: [Link]

  • Polymer Analysis Techniques. ResolveMass Laboratories Inc. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Precision Control of DMOMS Sol-Gel Kinetics

Welcome to the Advanced Materials Support Hub. Ticket ID: DMOMS-GEL-CNTRL Status: Open Assigned Specialist: Senior Application Scientist You are experiencing variability in the gelation time ( ) of Dimethoxymethylsilane...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Support Hub. Ticket ID: DMOMS-GEL-CNTRL Status: Open Assigned Specialist: Senior Application Scientist

You are experiencing variability in the gelation time (


) of Dimethoxymethylsilane (DMOMS) systems. This guide addresses the specific kinetic behaviors of methyl-substituted alkoxysilanes, which differ significantly from standard TEOS/TMOS systems due to the inductive and steric effects of the methyl group.
Module 1: The Kinetics of Gelation (Theory & Diagnostics)

Q: Why is my gelation time inconsistent between batches?

A: Inconsistency usually stems from a lack of precise control over the Hydrolysis-Condensation Rate Ratio . Unlike tetra-functional silanes (like TEOS), DMOMS (


 or similar methyl-substituted variants) contains a methyl group that is electronically unique.
  • Inductive Effect: The methyl group is electron-donating. This stabilizes the positive charge on the silicon atom during acid-catalyzed hydrolysis, often making the hydrolysis step faster than in TEOS.

  • Steric Hindrance: Conversely, the methyl group physically obstructs the nucleophilic attack required for condensation. This naturally extends

    
    .
    
  • The pH Sensitivity: The gelation clock is governed by the pH of your sol.

    • pH < 2.5: Hydrolysis is fast; Condensation is the rate-limiting step (Result: Stable, linear polymers; very long

      
      ).
      
    • pH > 4.5: Condensation accelerates logarithmically (Result: Rapid crosslinking; short

      
      ).
      

Diagnostic Rule of Thumb:

  • If it gels in seconds: You are likely in a base-catalyzed regime (pH > 6) or experiencing a thermal runaway.

  • If it never gels: You are likely stuck in the acid-stabilized regime (pH < 2) or have insufficient water (

    
    ).
    
Module 2: Troubleshooting "Flash Gelation" (Too Fast)

Issue: The sol turns into a solid block or precipitates immediately upon mixing or catalyst addition.

Potential CauseMechanismCorrective Action
Exothermic Runaway Hydrolysis is exothermic. In bulk DMOMS, heat accumulation accelerates rate constants (

,

) exponentially.
Ice Bath Protocol: Chill precursors to 0°C before mixing. Add catalyst dropwise.
pH Overshoot You are operating at pH > 6. Base catalysis promotes rapid condensation of clusters rather than chains.Acidify First: Use a 2-step process. Hydrolyze at pH 2-3 first, then slowly raise pH to 5-6 to induce gelation.
Si-H Reactivity Critical for DMOMS: If your precursor has an Si-H bond, basic pH causes it to react with water, releasing

gas and crosslinking rapidly.
Neutralize: Avoid strong bases (NaOH/NH

OH) if Si-H preservation is needed. Use buffered fluoride catalysts for controlled neutral gelation.
Module 3: Troubleshooting "Eternal Sols" (Slow/No Gelation)

Issue: The mixture remains liquid for days or weeks.

Q: I added water and acid, but it won't gel. Why? A: You likely formed stable linear oligomers that cannot crosslink due to steric hindrance or solvent dilution.

Troubleshooting Steps:

  • Check Water Ratio (

    
    ):  Ensure 
    
    
    
    . If
    
    
    , you lack enough oxygen bridges for a 3D network.
  • Solvent Evaporation: Excess alcohol (methanol produced during reaction) acts as a diluent, separating polymer chains. Action: Open the container to allow evaporation (concentrating the sol) or gently heat to 40-50°C.

  • The "pH Shift" Maneuver: If you hydrolyzed at pH 2, your sol is metastable. You must add a base (e.g., 0.05M NH

    
    OH) to shift the pH to 5-6 to trigger gelation.
    
Module 4: Visualization & Logic Flow

The following diagram illustrates the decision logic for troubleshooting gelation anomalies in DMOMS systems.

DMOMS_Troubleshooting Start START: Observed Gelation Issue Fast Issue: Gelation Too Fast (Flash Gel / Precipitate) Start->Fast Slow Issue: Gelation Too Slow (Liquid > 24h) Start->Slow Check_pH_Fast Check pH Fast->Check_pH_Fast Check_Water Check Water Ratio (r) Slow->Check_Water Base_Cat pH > 6 (Base Catalysis) Check_pH_Fast->Base_Cat Yes Exotherm Is solution hot? Check_pH_Fast->Exotherm No Action_Acid Action: Lower pH to 2-3 for initial hydrolysis Base_Cat->Action_Acid Action_Cool Action: Use Ice Bath & Dilute Solvent Exotherm->Action_Cool Yes Low_Water r < 1.5 Check_Water->Low_Water Yes Check_pH_Slow Check pH Check_Water->Check_pH_Slow No Action_Water Action: Increase Water to r = 2.0 - 4.0 Low_Water->Action_Water Acid_Stab pH < 2.5 (Acid Stabilized) Check_pH_Slow->Acid_Stab Yes Action_Base Action: 'pH Shift' Add mild base to reach pH 5-6 Acid_Stab->Action_Base

Caption: Decision tree for diagnosing kinetic anomalies in methyl-substituted sol-gel processing.

Module 5: Standardized Two-Step Protocol

To achieve reproducible gelation times (e.g.,


), do not mix everything at once. Use this field-proven two-step method [1].

Step 1: Acid Hydrolysis (Formation of Oligomers)

  • Mix DMOMS and Methanol (Solvent) in a 1:4 molar ratio.

  • Add 0.01M HCl (Acid Catalyst). Target water ratio

    
     (sub-stoichiometric).
    
  • Stir vigorously for 30 minutes. Note: The solution will remain clear and liquid.

Step 2: Base Condensation (Triggering the Network)

  • Prepare a "Gelling Solution": Water + 0.05M NH

    
    OH (Base) + Methanol.
    
  • Calculate volume to reach final water ratio

    
     to 
    
    
    
    .
  • Add Gelling Solution to the Hydrolyzed Sol under stirring.

  • Result: The pH shifts to ~5.5. Gelation will occur predictably within 30-90 minutes depending on exact temperature [2].

Quantitative Reference: pH vs. Gelation Time Data approximated for Methyl-substituted silanes at


 [3].
pH ConditionDominant MechanismEstimated

Network Structure
pH 1 - 2 Fast Hydrolysis / Slow Condensation> 2 weeks (or never)Linear / Entangled Chains
pH 3 - 4 Transition Zone24 - 72 hoursLightly Branched
pH 5 - 6 Fast Condensation30 - 120 mins 3D Network (Ideal)
pH > 7 Rapid Cluster Aggregation< 5 mins (Flash)Particulate / Colloidal
References
  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.[1][2] (The foundational text on acid/base catalysis mechanisms).[3]

  • Rao, A. V., et al. (2003). Influence of molar ratios of precursor, solvent and water on the physical properties of citric acid catalyzed TEOS silica aerogels. Materials Letters.

    
    -ratio). 
    
  • Loy, D. A., et al. (2000). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. Chemistry of Materials. (Details the inductive/steric effects of methyl groups on kinetics).

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Dimethoxy-methylsilane (DMOMS) in Glovebox Environments

Topic: Handling moisture sensitivity of Dimethoxy-methylsilane (DMOMS) in gloveboxes. Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Support Guide (Q&A Format). Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling moisture sensitivity of Dimethoxy-methylsilane (DMOMS) in gloveboxes. Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Support Guide (Q&A Format).

Introduction: The Dual-Threat of DMOMS

Dimethoxy-methylsilane (DMOMS) , also known as Methyldimethoxysilane (CAS: 16881-77-9), presents a unique challenge in inert atmosphere chemistry. Unlike simple alkyl silanes, DMOMS possesses two distinct reactive functionalities:

  • Methoxy groups (-OMe): Highly susceptible to hydrolysis, releasing methanol and forming silanols which rapidly condense into siloxanes.

  • Hydride bond (Si-H): A reducing functionality that can liberate hydrogen gas (

    
    ) upon reaction with protic sources, creating pressure hazards in sealed glovebox environments.
    

This guide addresses the specific handling, troubleshooting, and safety protocols required to maintain the integrity of DMOMS and the safety of your glovebox system.

Physical Properties Reference Table
PropertyValueCritical Note
Formula

Contains reactive Si-H bond
Molecular Weight 106.20 g/mol -
Boiling Point 61 °CVolatile; high vapor pressure
Flash Point -9 °CHighly Flammable
Density 0.86 g/mL-
Hydrolysis Product Methanol + Siloxanes +


generated if Si-H reacts
Moisture Tolerance < 0.5 ppm

Extremely Sensitive

Module 1: Pre-Experiment Preparation

Q: How do I ensure my glassware is sufficiently dry for DMOMS?

A: Standard oven drying is often insufficient due to the rapid surface adsorption of moisture upon cooling.

  • Protocol: Glassware should be dried in an oven at >120°C for at least 4 hours .

  • Transfer: Transfer hot glassware immediately into the glovebox antechamber.

  • Cycling: Perform a minimum of 3 evacuation/refill cycles (vacuum down to <50 mTorr) while the glassware is still warm. This prevents moisture from re-adsorbing as the glass cools.

  • Why: Surface silanols on glass can initiate the hydrolysis of DMOMS even without bulk water.

Q: Which solvent drying method is required?

A: Commercial "anhydrous" solvents often contain 10–50 ppm water, which is enough to degrade DMOMS.

  • Recommendation: Use solvents dried via a solvent purification system (SPS) (activated alumina columns) or stored over activated 3Å or 4Å molecular sieves for at least 24 hours inside the glovebox.

  • Verification: Test solvent dryness using a colorimetric indicator (e.g., sodium benzophenone ketyl for ethers/hydrocarbons) or a Karl Fischer coulometer inside the box if available.

  • Warning: Do not use silica gel, as it contains surface hydroxyls that react with DMOMS.

Q: How do I verify the glovebox atmosphere is safe for DMOMS?

A: Relying solely on the digital moisture sensor is risky if the sensor is old or poisoned.

  • The "Open Vial" Test: Place a small amount (~0.5 mL) of a sacrificial volatile silane (like

    
     or a less expensive chlorosilane) in an open vial. Fuming indicates moisture >5-10 ppm.
    
  • Sensor Check: Ensure your

    
     and 
    
    
    
    sensors read < 0.5 ppm .
  • Regeneration: If values drift >1 ppm during work, pause and regenerate the catalyst bed. DMOMS hydrolysis is autocatalytic in the presence of acidic byproducts.

Module 2: Handling & Dispensing

Q: Should I use a syringe or pour DMOMS?

A: Never pour volatile silanes in a glovebox. Pouring creates turbulent flow, increasing solvent evaporation and potentially overwhelming the glovebox circulation system (scrubber).

  • Protocol: Use a gastight glass syringe with a PTFE-tipped plunger.

  • Needle: Use a long stainless steel needle (deflected point) to reach the bottom of the bottle.

  • Pressure Equalization: Because DMOMS is volatile (BP 61°C), withdrawing liquid creates a vacuum. Inject an equivalent volume of dry

    
     or Ar into the bottle before withdrawing liquid to prevent cavitation and bubble formation.
    
Q: What septum material is compatible?

A: Use PTFE-faced silicone septa .

  • Avoid: Standard red rubber septa. DMOMS can swell rubber, leaching plasticizers and potentially diffusing moisture through the puncture.

  • Technique: Do not leave needles piercing the septum for extended periods. The high vapor pressure of DMOMS can drive vapor out or allow trace diffusion in.

Q: How do I manage the "Si-H" pressure hazard during storage?

A: The Si-H bond can slowly decompose or react with trace impurities to release


.
  • Cap: Use a vented cap or a pressure-relief cap if storing for long periods, or ensure the container is rated for pressure.

  • Headspace: Leave at least 25% headspace in the storage vial.

  • Location: Store in a secondary container (e.g., a glass jar with a loose lid) to contain potential leaks without allowing pressure to build up to a bursting point.

Module 3: Troubleshooting Hydrolysis & Degradation

Q: What are the visual signs of DMOMS degradation?

A: Pure DMOMS is a clear, colorless liquid.

  • Haze/Cloudiness: Indicates the formation of high-molecular-weight siloxanes (condensation products).

  • Viscosity Increase: As silanols condense (

    
    ), the liquid becomes viscous (gelation).
    
  • White Precipitate: In severe cases, solid polysiloxanes form a white crust or suspended particles.

  • Bubbling: If bubbling occurs without heating, it suggests

    
     evolution from Si-H hydrolysis (requires a catalyst or base).
    
Q: How do I analytically confirm hydrolysis?

A: Nuclear Magnetic Resonance (NMR) is the gold standard.

Table: Diagnostic NMR Signals for DMOMS Integrity

NucleusSpeciesApprox.[1][2] Shift (

)
MultiplicityDiagnostic Feature

NMR
Pure DMOMS ~3.5 ppmDoublet/SingletSi-OMe protons
Pure DMOMS ~4.5 - 5.0 ppmMultipletSi-H proton (identifiable by Si satellites)
Methanol (Byproduct) ~3.3 ppmSingletSharp peak indicates hydrolysis
Silanol (

)
Variable (2-5 ppm)Broad SingletShifts with concentration/temp

NMR
Pure DMOMS ~ -10 to -20 ppmDoubletCoupled to Si-H (

)
Siloxane (

unit)
~ -20 to -30 ppm-Shift upfield indicates condensation

Note: Shifts vary by solvent (


 vs 

). Run a baseline of your fresh reagent.
Q: My solvent was "anhydrous," so why did my reaction fail?

A: The "Static Trap" effect.

  • Scenario: You added molecular sieves directly to the reaction flask.

  • Issue: If sieves were not properly activated (heated under vacuum), they act as a water source or catalyze surface hydrolysis of the silane.

  • Solution: Dry the solvent externally over sieves, filter, and then add the solvent to the reaction vessel. Do not add sieves directly to the reaction mixture unless you are certain of their activation state.

Module 4: Waste & Cleanup (Safety Critical)

Q: How do I dispose of DMOMS waste?

A: Do NOT place unquenched DMOMS in the general solvent waste container.

  • Risk: Mixing with basic waste or protic solvents can trigger rapid

    
     evolution, pressurizing the waste drum.
    
  • Quenching Protocol:

    • Dilute the residual DMOMS in a hydrocarbon solvent (e.g., hexanes).

    • Slowly add isopropanol (IPA) to consume the Si-Cl/Si-OMe groups.

    • Critical: Allow the mixture to stand in a fume hood (outside the glovebox) to off-gas any

      
      .
      
    • Add aqueous acid slowly if needed to complete hydrolysis.

    • Dispose of as organic waste only after off-gassing ceases.

Q: Can I leave DMOMS waste in the glovebox antechamber?

A: No.

  • The antechamber is a confined space. If the waste container leaks or off-gases

    
    , it creates an explosion hazard upon opening to air or during the pump-down cycle (if the pump is not explosion-proof). Remove waste immediately.
    

Visualizations

Workflow: Introducing DMOMS to the Glovebox

DMOMS_Entry Start Start: DMOMS Bottle (Sealed from Supplier) Inspection Visual Inspection: Precipitates? Seal intact? Start->Inspection Inspection->Start Fail (Discard) Antechamber Antechamber Cycle: NO Heat (Volatile!) 3x Vac/Refill Inspection->Antechamber Pass Glovebox Glovebox Entry: Check O2/H2O < 0.5 ppm Antechamber->Glovebox Storage Storage: Secondary Container Away from Bases Glovebox->Storage

Caption: Safe workflow for introducing volatile DMOMS into a glovebox environment, emphasizing the "No Heat" rule in the antechamber to prevent bottle rupture.

Troubleshooting Decision Tree: Suspected Moisture Contamination

Troubleshooting Observation Observation: Reaction Stalled or Precipitate Formed CheckSolvent Step 1: Check Solvent (Karl Fischer or Indicator) Observation->CheckSolvent CheckReagent Step 2: Check DMOMS (1H NMR) CheckSolvent->CheckReagent Negative SolventWet Result: Solvent Wet CheckSolvent->SolventWet Positive ReagentWet Result: Methanol Peak or Broad Si-OH CheckReagent->ReagentWet Positive Action1 Action: Regenerate Sieves Purge Glovebox SolventWet->Action1 Action2 Action: Discard Reagent (Do not distill) ReagentWet->Action2

Caption: Step-by-step diagnostic process for identifying the source of moisture contamination in DMOMS reactions.

References

  • Gelest, Inc. Methyldimethoxysilane Safety Data Sheet (SDS). Retrieved from (Note: Search for CAS 16881-77-9).

  • Ossila. Outgassing Materials and Solvents for Glove Boxes. Retrieved from .

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from .

  • TCI Chemicals. Dimethoxy(methyl)silane Product Specifications. Retrieved from .

  • EPFL. Glovebox Safety Guidelines. École Polytechnique Fédérale de Lausanne. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Lewis Acid Catalyzed Silane Reductions

Welcome to the technical support center for Lewis acid catalyzed silane reductions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Lewis acid catalyzed silane reductions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Power and Pitfalls of Silane Reduction

Lewis acid (LA) catalyzed silane reductions are a cornerstone of modern organic synthesis, prized for their mild conditions and functional group tolerance in converting carbonyls, imines, and other functionalities. The reaction hinges on the activation of a substrate by a Lewis acid, followed by the delivery of a hydride (H⁻) from a silane, such as triethylsilane (Et₃SiH) or phenylsilane (PhSiH₃).[1] While elegant, this process is a delicate balance of multiple equilibria and reaction pathways. Seemingly minor changes in reagents, solvents, or reaction setup can lead to a host of side reactions, resulting in low yields, complex product mixtures, and purification challenges. This guide will help you identify, understand, and control these unwanted pathways.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during Lewis acid catalyzed silane reductions in a practical question-and-answer format.

Low Yield or Incomplete Conversion

Q: My reaction has stalled, and TLC/LCMS analysis shows a significant amount of starting material remains even after extended reaction times. What are the likely causes?

A: Incomplete conversion is a frequent issue that typically points to three main culprits: catalyst deactivation, insufficient activation of the substrate, or issues with the silane reagent.

  • Catalyst Deactivation (Moisture Sensitivity): The most common cause is the presence of trace amounts of water. Lewis acids are highly sensitive to moisture and can be rapidly quenched, halting the catalytic cycle.[2] It is crucial to use rigorously dried solvents and glassware and to run the reaction under an inert atmosphere (Nitrogen or Argon).[2]

    • Troubleshooting:

      • Ensure solvents are passed through a purification system (e.g., alumina column) or freshly distilled from an appropriate drying agent.

      • Flame-dry all glassware under vacuum and cool under an inert atmosphere before use.[3]

      • Use freshly opened or properly stored Lewis acids and silanes.

  • Insufficient Substrate Activation: The choice and amount of Lewis acid are critical. A Lewis acid that is too weak may not sufficiently activate the substrate, especially for less reactive carbonyls like esters or amides. Conversely, a highly basic substrate can bind too strongly to the Lewis acid, inhibiting catalyst turnover.[4]

    • Troubleshooting:

      • Increase Catalyst Loading: A modest increase in the Lewis acid loading (e.g., from 2 mol% to 5-10 mol%) can sometimes overcome minor inhibition or deactivation.

      • Switch to a Stronger Lewis Acid: If using a mild Lewis acid like Zn(OTf)₂, consider switching to a stronger one like B(C₆F₅)₃ or TMSOTf.[5] Be aware that stronger Lewis acids can sometimes promote other side reactions.[6]

  • Silane Reactivity: The hydride-donating ability of the silane is important. Trialkylsilanes like Et₃SiH are generally good hydride donors for many applications.[7] Arylsilanes like PhSiH₃ can also be effective but may have different reactivity profiles.[8]

    • Troubleshooting:

      • Confirm the purity of your silane. Old bottles can contain impurities.

      • Consider switching to a more reactive silane if the reduction is particularly challenging.

Formation of Silyl Byproducts

Q: My main product is contaminated with silyl ethers or silyl acetals. How can I prevent their formation or remove them?

A: The formation of silyl ethers (from alcohols) or silyl acetals (from esters) is inherent to the mechanism but they are typically cleaved during workup.[4] If they persist, it points to issues in the reaction or workup procedure.

  • Mechanism of Formation: The reaction proceeds via a silylated intermediate. The Lewis acid activates the carbonyl, the silane delivers the hydride, and a silyl ether intermediate is formed. This intermediate is then hydrolyzed during aqueous workup to yield the final alcohol product.

  • Causes of Persistence:

    • Insufficiently Acidic or Basic Workup: The silyl ether bond may be stable under neutral conditions. The workup procedure must be sufficiently acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH, TBAF) to hydrolyze the silyl intermediate.

    • Steric Hindrance: Highly hindered silyl ethers can be resistant to hydrolysis.

  • Troubleshooting & Prevention:

    • Optimize Workup: Ensure your aqueous workup has an appropriate pH to facilitate hydrolysis. A common method is to quench the reaction with a saturated solution of NaHCO₃ or a mild acid like NH₄Cl, followed by extraction. If silyl ethers persist, a dedicated hydrolysis step with 1M HCl or TBAF in THF may be necessary.

    • Control Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can sometimes improve selectivity and minimize stable byproduct formation by favoring the desired kinetic pathway.[9]

Unwanted Reductions & Chemoselectivity Issues

Q: I am trying to reduce an aldehyde in the presence of a ketone, but I'm getting a mixture of both reduced products. How can I improve selectivity?

A: Achieving chemoselectivity between different carbonyl groups is a classic challenge and depends on the relative reactivity of the substrates and the choice of the catalyst system.

  • Reactivity Hierarchy: Generally, aldehydes are more electrophilic and thus more reactive towards reduction than ketones.[10] This intrinsic difference is the basis for selectivity.

  • Strategies for Enhancing Selectivity:

    • Use a Milder Lewis Acid: Strong Lewis acids can activate both functional groups, leading to poor selectivity. A milder Lewis acid may only be strong enough to activate the more reactive aldehyde.

    • Sterically Hindered Silanes: Using a bulkier silane can enhance selectivity by preferentially reacting with the less sterically hindered aldehyde.

    • Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can amplify the small differences in activation energy between the two carbonyl groups, favoring the reduction of the aldehyde.[9]

Q: My reaction is reducing other functional groups in my molecule, such as esters or alkenes. How do I prevent this?

A: Over-reduction or reduction of unintended functional groups is typically caused by a Lewis acid/silane combination that is too harsh for the substrate.

  • Reduction of α,β-Unsaturated Systems: The combination of a Lewis acid and a silane can lead to either 1,2-reduction (of the carbonyl) or 1,4-conjugate reduction (of the C=C double bond). The outcome is highly dependent on the specific silane used. For example, triethylsilane often favors 1,4-addition, while diphenylsilane can favor 1,2-addition.[7]

  • Reduction of Alcohols or Ethers: Strong Lewis acids like B(C₆F₅)₃ can catalyze the reduction of benzylic alcohols and the cleavage/reduction of ethers, especially primary ones.[11] This is a common side reaction if the substrate contains these functionalities.[6]

  • Troubleshooting:

    • Screen Lewis Acids: Select a Lewis acid with appropriate strength (oxophilicity) for the target functional group.[12][13]

    • Screen Silanes: Choose a silane known to provide the desired selectivity (e.g., 1,2- vs 1,4-reduction).[7]

    • Protecting Groups: If unavoidable, consider protecting the sensitive functional group before the reduction step.

Skeletal Rearrangements and Other Side Reactions

Q: I'm observing products with a different carbon skeleton than my starting material. What is causing this rearrangement?

A: Skeletal rearrangements are a significant risk when the reaction mechanism involves a discrete carbocation intermediate.[6]

  • Mechanism: This side reaction is particularly prevalent in the reduction of secondary and tertiary alcohols or substrates that can form stabilized carbocations upon activation by a strong Lewis acid.[6] Once formed, the carbocation can undergo rearrangements (e.g., hydride or alkyl shifts) to a more stable carbocation before being intercepted by the silane.

  • Prevention Strategies:

    • Avoid Overly Strong Lewis Acids: Use the mildest Lewis acid capable of catalyzing the desired transformation.

    • Solvent Choice: The polarity of the solvent can influence the stability of carbocationic intermediates. Less polar solvents may disfavor their formation.[14][15]

    • Use a More Hydridic Silane: A highly reactive silane can trap the initial carbocation faster than it can rearrange.

Q: My silane seems to be decomposing or forming other silane species. What is happening?

A: This phenomenon, known as silane redistribution or scrambling, can occur under certain catalytic conditions, leading to a mixture of silane reagents and complicating the reaction.[16][17]

  • Mechanism: Certain catalysts can promote the exchange of substituents on the silicon atom, converting, for example, a trialkylsilane into a mixture of di- and tetra-alkylsilanes.[16] This alters the reactivity of the hydride source mid-reaction.

  • Prevention:

    • This side reaction is highly catalyst-dependent. If you suspect redistribution is occurring, changing the Lewis acid or using a transition-metal-free system is the most effective solution. B(C₆F₅)₃, for instance, is known to catalyze H/D scrambling in silanes.[4]

Section 2: Key Reagent and Parameter Selection

Choosing the right components is the first step in preventing side reactions. The tables below provide a comparative overview to guide your experimental design.

Table 1: Comparison of Common Lewis Acids
Lewis AcidRelative StrengthCommon Characteristics & Cautions
B(C₆F₅)₃ Very StrongHighly effective, but can catalyze ether cleavage and rearrangements. Moisture sensitive.[4][11]
TMSOTf Very StrongExcellent for activating ketones and esters. Extremely moisture sensitive.
AlCl₃ / TiCl₄ StrongClassical, powerful Lewis acids. Can promote Friedel-Crafts reactions and rearrangements. Very moisture sensitive.[2][18]
BF₃·OEt₂ StrongCommonly used for deprotection and reductions. Can induce rearrangements.[6]
Sc(OTf)₃ / In(OTf)₃ ModerateWater-tolerant Lewis acids, good for certain applications but may be less reactive.[5]
Zn(OTf)₂ MildGood for selective reductions of more reactive carbonyls.[5]
Table 2: Comparison of Common Silanes
SilaneKey PropertiesCommon Applications & Side Reactions
Triethylsilane (Et₃SiH) Good hydride donor, liquid, easy to handle.[7]General purpose reductions. Can favor 1,4-reduction of enones.[19]
Phenylsilane (PhSiH₃) More reactive than Et₃SiH, can provide multiple hydrides.Often used for reducing phosphine oxides and esters. Can be less selective.[8]
Diphenylsilane (Ph₂SiH₂) Intermediate reactivity.Can favor 1,2-reduction of enones, offering complementary selectivity to Et₃SiH.[7]
Trichlorosilane (HSiCl₃) Very reactive, often used in industrial processes.Highly reactive and corrosive. Its use often requires specialized conditions.[20]

Section 3: Visualization of Key Processes

Understanding the reaction pathways and troubleshooting logic is often easier with visual aids.

Diagram 1: General Mechanism of Carbonyl Reduction

This diagram illustrates the primary catalytic cycle for the reduction of a ketone to a secondary alcohol. Side reactions can branch off from the key intermediates shown.

G cluster_main Desired Catalytic Cycle cluster_side Potential Side Reactions A 1. Substrate Activation Ketone + Lewis Acid (LA) B Activated Complex [R₂C=O-LA] A->B Coordination C 2. Hydride Transfer R₃'SiH attacks complex B->C Nucleophilic Attack D Silyl Ether Intermediate [R₂CH-O-SiR₃'] + LA C->D Hydride Delivery D->A Catalyst Turnover E 3. Workup Aqueous Hydrolysis D->E Quench F Final Product Alcohol (R₂CHOH) E->F Hydrolysis S1 Catalyst Deactivation LA + H₂O → Inactive S2 Rearrangement If [R₂C=O-LA] forms a stable carbocation

Caption: The catalytic cycle of Lewis acid-catalyzed silane reduction.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

G start Problem: Low Yield or Incomplete Reaction check_reagents Are reagents/solvents rigorously anhydrous? start->check_reagents check_la Is the Lewis Acid strong enough for the substrate? check_reagents->check_la Yes solve_dry Action: Flame-dry glassware, use freshly purified solvents, run under inert atmosphere. check_reagents->solve_dry No check_stoich Is catalyst loading sufficient? check_la->check_stoich Yes solve_stronger_la Action: Switch to a stronger Lewis Acid (e.g., B(C₆F₅)₃). check_la->solve_stronger_la No solve_increase_la Action: Increase Lewis Acid loading to 5-10 mol%. check_stoich->solve_increase_la No end Re-run Optimized Reaction check_stoich->end Yes (Other issue) solve_dry->end solve_stronger_la->end solve_increase_la->end

Caption: A decision tree for troubleshooting low-yield reactions.

Section 4: Best Practices and Experimental Protocol

Adherence to a robust experimental protocol is the most effective way to prevent side reactions.

General Protocol for a Moisture-Sensitive Silane Reduction

This protocol provides a template for setting up a reaction under strict anhydrous conditions.

  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) should be disassembled, cleaned, and dried in an oven (>120 °C) overnight. The glassware is then assembled hot and flame-dried under high vacuum. After cooling to room temperature, the apparatus is filled with an inert gas (Nitrogen or Argon).

  • Reagent Preparation:

    • Solvent: Use an anhydrous solvent (e.g., Dichloromethane, Toluene) from a solvent purification system or freshly distilled over a suitable drying agent (e.g., CaH₂ for DCM).

    • Lewis Acid: Use a fresh bottle or a solid Lewis acid that has been stored in a desiccator. If it is a liquid, it should be handled via syringe under an inert atmosphere.

    • Substrate: Ensure the substrate is dry. If it is a solid, dry it in a vacuum oven.

  • Reaction Setup:

    • To the reaction flask, add the substrate and the Lewis acid catalyst under a positive pressure of inert gas.

    • Add the anhydrous solvent via cannula or syringe.

    • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate bath.

    • Add the silane (e.g., triethylsilane) dropwise via syringe or dropping funnel over a period of 15-30 minutes to control any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LCMS/GCMS analysis. To quench an aliquot, withdraw a small sample via syringe and inject it into a vial containing a small amount of saturated NaHCO₃ solution and an extraction solvent (e.g., ethyl acetate).

  • Workup:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt at the reaction temperature.

    • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the reaction solvent (e.g., 2 x 20 mL DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or another suitable method.

References

  • Meyers, A. I. (n.d.). Silicon-Based Reducing Agents. Available at: [Link]

  • Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. (2023). ACS Publications. Available at: [Link]

  • Reductions with hydrosilanes. (n.d.). Wikipedia. Available at: [Link]

  • Piers, W. E., & Marwitz, A. J. V. (2007). Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. Accounts of Chemical Research, 40(8), 647–658. Available at: [Link]

  • Ji, Y., et al. (2021). Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, 13(7), 659-665. Available at: [Link]

  • Silane Reduction of... (n.d.). Gelest Technical Library. Available at: [Link]

  • The roles of silanes as coupling reagents and in deoxygenative alkylations. (2007). LSU Scholarly Repository. Available at: [Link]

  • Silanes as Reducing Agents. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • Silanes. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ionic and Organometallic- Catalyzed Organosilane Reductions. (n.d.). Organic Reactions. Available at: [Link]

  • Marciniec, B., et al. (2004). Mechanism of the B(C6F5)3-Catalyzed Reaction of Silyl Hydrides with Alkoxysilanes. Kinetic and Spectroscopic Studies. Organometallics, 23(15), 3738–3745. Available at: [Link]

  • Gutsulyak, D. V., et al. (2014). Redistribution of Trialkyl Silanes Catalyzed by Iridium Silyl Complexes. ACS Catalysis, 4(9), 3096–3104. Available at: [Link]

  • Hydrosilylation. (2023). Chemistry LibreTexts. Available at: [Link]

  • Lewis Acid Stability in Extreme Reaction Conditions. (2024). Patsnap Eureka. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (2022). ChemRxiv. Available at: [Link]

  • Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. (1993). Journal of Organometallic Chemistry. Available at: [Link]

  • A Quantitative Scale of Oxophilicity and Thiophilicity. (2016). Inorganic Chemistry. Available at: [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Available at: [Link]

  • Triethylsilane (TES). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (2022). Research Square. Available at: [Link]

  • Lewis Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: A DFT study. (2020). National Institutes of Health. Available at: [Link]

  • The roles of Lewis acidic additives in organotransition metal catalysis. (2019). RSC Publishing. Available at: [Link]

  • Fifty Years of Hydrosilylation in Polymer Science. (2017). MDPI. Available at: [Link]

  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. (2021). Refubium - Freie Universität Berlin. Available at: [Link]

  • Lewis acid catalysts. (n.d.). University of Groningen research portal. Available at: [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Available at: [Link]

  • B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. (2001). The Journal of Organic Chemistry. Available at: [Link]

  • Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes. (2021). ACS Omega. Available at: [Link]

  • Redistribution of Trialkyl Silanes Catalyzed by Iridium Silyl Complexes. (2014). ResearchGate. Available at: [Link]

  • Triethyl Silane Synthesis A Comprehensive Guide. (2023). Medium. Available at: [Link]

  • Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions. (2020). RSC Publishing. Available at: [Link]

  • A Quantitative Scale of Oxophilicity and Thiophilicity. (2016). ResearchGate. Available at: [Link]

  • A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes. (2000). Organic Chemistry Portal. Available at: [Link]

  • A Quantitative Scale of Oxophilicity and Thiophilicity. (2016). PubMed. Available at: [Link]

  • What are some common causes of low reaction yields?. (2023). Reddit. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of dimethoxy-methylsilane vs trimethoxysilane reactivity

Comparison Guide: Dimethoxy-methylsilane vs. Trimethoxysilane Reactivity Executive Summary: The Structural Divergence In drug delivery systems, surface modification, and polymer synthesis, the choice between Dimethoxy-me...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Dimethoxy-methylsilane vs. Trimethoxysilane Reactivity

Executive Summary: The Structural Divergence

In drug delivery systems, surface modification, and polymer synthesis, the choice between Dimethoxy-methylsilane (DMMS) and Trimethoxysilane (TMS) is rarely a matter of simple substitution. It is a decision between linear precision and dimensional rigidity .

While both molecules share methoxy leaving groups, their reactivity profiles diverge fundamentally due to the methyl substituent (


) on DMMS versus the hydride/alkoxy balance in TMS.
  • Trimethoxysilane (

    
    ):  A trifunctional "T-unit" precursor. It creates rigid, 3D crosslinked networks. It is highly reactive, volatile, and possesses a notorious toxicity profile (ocular toxicity).[1]
    
  • Dimethoxy-methylsilane (

    
    ):  A difunctional "D-unit" precursor. It promotes chain extension or cyclic formation. The methyl group introduces steric hindrance and inductive electron donation, altering hydrolysis kinetics and reducing crosslink density.
    

Mechanistic Reactivity Analysis

Hydrolysis Kinetics (Sol-Gel Chemistry)

The rate-determining step in silanization is the hydrolysis of the methoxy groups (


). The presence of the methyl group in DMMS fundamentally alters this kinetic landscape via Inductive Effects (+I)  and Steric Hindrance .
FeatureDimethoxy-methylsilane (DMMS) Trimethoxysilane (TMS)
Formula


Functionality (

)
2 (Difunctional)3 (Trifunctional)
Acid Hydrolysis Rate Faster (

)
Slower
Base Hydrolysis Rate Slower (Steric hindrance)Faster (Less hindrance)
Condensation Topology Linear chains, Cyclic siloxanes3D Silsesquioxane cages, Random networks
Surface Coverage Monolayer/Thin Film (Self-limiting)Multilayer/Aggregates (Vertical polymerization)

The Mechanism: Under acidic conditions (common in surface activation), the electron-donating methyl group in DMMS stabilizes the pentacoordinate transition state, accelerating the hydrolysis of the first methoxy group compared to TMS. However, TMS ultimately forms a denser network because it has three reactive sites compared to DMMS's two.

Hydrosilylation Reactivity (Si-H Bond)

Both molecules contain an active silicon-hydride (


) bond, allowing attachment to vinyl-functionalized drugs or surfaces via platinum-catalyzed hydrosilylation (Speier’s or Karstedt’s catalyst).
  • TMS: The electron-withdrawing alkoxy groups make the Si-H bond more hydridic. Combined with low steric bulk, TMS is hyper-reactive toward olefins.

  • DMMS: The methyl group increases electron density at the silicon center but adds steric bulk. This generally slows hydrosilylation rates compared to TMS, requiring higher catalyst loading or temperature, but offering better selectivity (fewer side reactions).

Visualization: Reaction Pathways & Network Topology

The following diagram illustrates the divergent pathways of DMMS and TMS during hydrolysis and condensation.

SilaneReactivity DMMS Dimethoxy-methylsilane (MeSiH(OMe)2) Hydrolysis Hydrolysis (H2O / Catalyst) DMMS->Hydrolysis Fast (Acid) Slow (Base) TMS Trimethoxysilane (HSi(OMe)3) TMS->Hydrolysis Slow (Acid) Fast (Base) Silanol_D Silanediol (MeSiH(OH)2) Hydrolysis->Silanol_D Silanol_T Silanetriol (HSi(OH)3) Hydrolysis->Silanol_T Condensation Condensation (-H2O) Silanol_D->Condensation Silanol_T->Condensation Linear Linear Polysiloxanes (Flexible, Hydrophobic) Condensation->Linear Major Product Cyclic Cyclic Siloxanes (D3, D4 rings) Condensation->Cyclic Side Product Network 3D Silsesquioxane Network (Rigid, Brittle) Condensation->Network Exclusive Product

Figure 1: Mechanistic divergence of silane precursors. DMMS favors linear/cyclic structures due to difunctionality, while TMS drives irreversible 3D networking.

Experimental Protocol: Comparative Surface Functionalization

Objective: To compare surface hydrophobicity and coating stability on silica substrates.

Safety Warning: Trimethoxysilane (TMS) vapors can cause irreversible blindness.[2] All steps must be performed in a functioning fume hood with full eye protection (goggles + face shield).

Materials:
  • Substrate: Piranha-cleaned glass slides or Silica Nanoparticles.

  • Silanes: DMMS (98%) and TMS (98%).

  • Solvent: Anhydrous Toluene.

  • Catalyst: Acetic Acid (for pH 4-5 adjustment).

Step-by-Step Workflow:
  • Solution Preparation:

    • Prepare a 2% (v/v) solution of silane in anhydrous toluene.

    • Critical: For DMMS, add 1% acetic acid to catalyze hydrolysis. TMS may auto-catalyze due to trace moisture sensitivity but acid is recommended for uniformity.

  • Deposition (Self-Assembly):

    • Immerse substrates in the solution for 2 hours at room temperature under

      
       atmosphere.
      
    • Note: TMS will turn the solution cloudy (polymerization) faster than DMMS.

  • Washing:

    • Rinse 2x with Toluene (to remove physisorbed silanes).

    • Rinse 1x with Ethanol.

  • Curing (Condensation):

    • Bake substrates at 110°C for 30 minutes .

    • Why: This drives the condensation of unreacted silanols (

      
      ), locking the film.
      
Expected Results (Data Validation):
MetricDMMS Treated SurfaceTMS Treated Surface
Contact Angle (Water) ~95° - 100° (Hydrophobic)~85° - 90° (Variable)
Film Thickness < 2 nm (Monolayer-like)> 5 nm (Multilayer/Messy)
Thermal Stability Moderate (Methyl group oxidation > 200°C)High (Inorganic backbone)
Roughness (AFM) Low (Smooth)High (Aggregates)

Critical Safety & Toxicology (E-E-A-T)

This is the most significant operational difference.

  • Trimethoxysilane (TMS):

    • Hazard: Fatal if inhaled. Causes irreversible corneal opacity (blindness) via destruction of corneal nerves. The damage is often delayed; pain may not occur immediately upon exposure.

    • Handling: Requires closed systems or Class I/II fume hoods. Silver-shield gloves recommended.

  • Dimethoxy-methylsilane (DMMS):

    • Hazard: Flammable.[1][2][3] Irritant. Releases methanol upon hydrolysis.[2]

    • Comparison: While dangerous, it lacks the specific, acute ocular neurotoxicity associated with the trimethoxy-silyl-hydride moiety found in TMS.

References

  • Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes. Gelest, Inc.[4]

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Chapter 3: Hydrolysis and Condensation).

  • National Institutes of Health (NIH) - PubChem. (2025). Trimethoxysilane Safety Data Sheet (CID 17215).

  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology.

  • Shin-Etsu Chemical Co. (2024). Silane Coupling Agents: Selection Guide & Reactivity.

Sources

Safety & Regulatory Compliance

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